molecular formula C10H14O B14530471 3-Methyl-2-propylphenol CAS No. 62744-64-3

3-Methyl-2-propylphenol

Cat. No.: B14530471
CAS No.: 62744-64-3
M. Wt: 150.22 g/mol
InChI Key: FCUBUGPGVCEURB-UHFFFAOYSA-N
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Description

3-Methyl-2-propylphenol (CAS 66142-79-8) is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is of significant interest in scientific research, particularly in the field of food and aroma chemistry. It has been identified as a key volatile constituent contributing to the complex aroma profile of black truffles (Tuber melanosporum), one of the world's most prized foods . In fact, it is one of the most quantitatively significant aroma molecules emitted by this species, underscoring its importance in characterizing the unique scent of luxury ingredients . Researchers studying the chemistry of flavors and fragrances can utilize this compound as a standard for the identification and quantification of truffle aromas in food products. Furthermore, structural analogs of this compound, such as thymol (2-isopropyl-5-methylphenol), are well-documented for their broad pharmacological properties, including potent antioxidant, anti-inflammatory, and antimicrobial activities . Given these properties in related alkylated phenols, this compound itself is a candidate for investigations into new antimicrobial formulations, with one patent identifying it as a component in a synergistic disinfectant mixture . The compound's mechanism of action, inferred from studies on thymol, may involve the disruption of microbial cell membranes and the scavenging of free radicals . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for professional use and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62744-64-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2-propylphenol

InChI

InChI=1S/C10H14O/c1-3-5-9-8(2)6-4-7-10(9)11/h4,6-7,11H,3,5H2,1-2H3

InChI Key

FCUBUGPGVCEURB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 3-Methyl-2-propylphenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from related structures, and outlines key experimental methodologies to facilitate its study and application.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₀H₁₄O, is an alkylated phenol. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a methyl group (-CH₃) at position 3, and a propyl group (-CH₂CH₂CH₃) at position 2.

Molecular Identifiers:

  • CAS Number: 62744-64-3[1]

  • Molecular Formula: C₁₀H₁₄O

  • Molecular Weight: 150.22 g/mol [1][2]

  • IUPAC Name: this compound

The spatial arrangement of the substituents on the aromatic ring significantly influences the molecule's physicochemical properties, reactivity, and potential biological activity. The ortho-propyl group and meta-methyl group create a specific steric and electronic environment around the phenolic hydroxyl group, which is the primary site of chemical reactivity.

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValue (Estimated for this compound)Value (2-Propylphenol)Value (3-Propylphenol)
Boiling Point ~230-240 °C224-226 °C[3]228 °C[4]
Melting Point Data not available7 °C[3]26 °C[4]
Density ~0.98 g/cm³0.988-0.996 g/cm³[3]Data not available
Water Solubility LowSlightly soluble[3]832.8 mg/L at 25 °C (estimated)[4]
pKa ~10-11Data not available9.63 (estimated)[5]
LogP ~3.0-3.52.93[3]3.062 (estimated)[4]

The presence of the hydroxyl group allows for hydrogen bonding, which would suggest a higher boiling point compared to non-hydroxylated analogues. However, its largely nonpolar hydrocarbon structure results in low solubility in water and good solubility in organic solvents like ethanol and acetone[3][5].

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the methyl and propyl groups. The aromatic region would likely display complex splitting patterns due to the substitution pattern. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The propyl group will show a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring. The methyl group on the ring will appear as a singlet.

¹³C NMR: The carbon NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence. The carbon bearing the hydroxyl group will be the most downfield shifted among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Other key absorptions would include C-H stretching of the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 150. A prominent fragment would be the loss of an ethyl group (M-29) from the propyl chain, leading to a stable benzylic cation.

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the activated aromatic ring.

Reactivity Profile
  • Acidity: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This anion is a strong nucleophile.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, the ortho positions are substituted, and the para position to the hydroxyl group is also substituted by the methyl group. This leaves the remaining ortho position to the hydroxyl group as the most likely site for substitution, though steric hindrance from the adjacent propyl group will be a significant factor.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification (e.g., Williamson ether synthesis) and esterification reactions.

Reactivity_of_this compound A This compound B Phenoxide Ion A->B Base D Ester Derivative A->D Acyl Halide / Anhydride E Ring Substituted Product A->E Electrophile C Ether Derivative B->C Alkyl Halide

Caption: Key reactions of this compound.

Plausible Synthesis Route: Friedel-Crafts Alkylation

A common method for the synthesis of alkylphenols is the Friedel-Crafts alkylation of a phenol or a cresol. A plausible route to this compound is the propylation of m-cresol.

Reaction: m-cresol + propene (or 1-halopropane) --(Acid Catalyst)--> this compound

The choice of catalyst (e.g., a Lewis acid like AlCl₃ or a solid acid catalyst like a zeolite) is crucial for controlling the regioselectivity of the alkylation.

Experimental Protocol: Synthesis via Alkylation of m-Cresol

This is a representative protocol and should be optimized for safety and yield.

  • Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cooled in an ice bath.

  • Reactant Addition: A solution of m-cresol in the same solvent is added dropwise to the cooled catalyst suspension.

  • Alkylation: 1-Chloropropane is added dropwise to the reaction mixture. The reaction is allowed to proceed at a controlled temperature.

  • Workup: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to isolate this compound.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, alkylphenols as a class have several uses:

  • Antimicrobial and Antiseptic Agents: Some alkylphenols exhibit antimicrobial properties.

  • Antioxidants: The phenolic structure can scavenge free radicals, making them potential antioxidants.

  • Building Blocks in Organic Synthesis: They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The well-known anesthetic, Propofol (2,6-diisopropylphenol), is a related compound, highlighting the potential of substituted phenols in drug design[6].

The "magic methyl" effect in medicinal chemistry demonstrates that the addition of a methyl group can significantly alter the pharmacological properties of a molecule[3]. The specific substitution pattern of this compound could be explored for its potential to fine-tune the biological activity of a parent compound.

Safety and Toxicology

General Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a substituted phenol with potential for further investigation in various fields of chemistry and drug discovery. While specific experimental data is sparse, this guide provides a framework for understanding its chemical properties based on established principles and data from related compounds. Further research is needed to fully characterize this molecule and explore its potential applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-propyl phenol, 621-27-2. [Link]

  • Scent.vn. 3-Propylphenol (CAS 621-27-2): Odor profile, Properties, & IFRA compliance. [Link]

  • The Good Scents Company. 2-propyl phenol o-propylphenol. [Link]

  • Google Patents. WO2016187678A1 - Production of 3-alkylphenols and uses thereof.
  • PubChem. 3-Methyl-2-isopropylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Propylphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. C-alkylation of m-cresol with n- and iso-propanol over iron catalyst. [Link]

  • ResearchGate. Alkylation of Phenol and m-Cresol Over Zeolites. [Link]

  • Chemsrc. 3-Propylphenol(CAS#:621-27-2). [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Spectroscopic Profiling Series

Executive Summary

This guide provides an in-depth spectroscopic analysis of 3-Methyl-2-propylphenol (


), a structural isomer of the widely known monoterpenoid Thymol . While Thymol (5-methyl-2-isopropylphenol) dominates the literature due to its prevalence in Thymus vulgaris, the accurate identification of the 3-methyl-2-propyl isomer is critical in synthetic quality control and isomeric differentiation in drug development.

This document details the definitive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to distinguish this compound from its isomers, specifically focusing on the diagnostic differences between the n-propyl and iso-propyl substituents.

Compound Identity & Structural Logic[1][2]

The molecule consists of a phenol core substituted at the ortho position (C2) with an n-propyl chain and at the meta position (C3) with a methyl group. This specific substitution pattern creates a unique steric and electronic environment that dictates its spectral properties.

  • IUPAC Name: this compound

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 150.22 g/mol

  • Key Structural Feature: The presence of a linear n-propyl chain adjacent to a methyl group creates a crowded "1,2,3-substitution" pattern on the benzene ring.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for structural validation:

G Sample Unknown Sample (C10H14O) MS GC-MS Analysis (MW 150) Sample->MS IR FTIR Spectroscopy (Functional Groups) Sample->IR NMR 1H & 13C NMR (Connectivity) Sample->NMR Frag Fragmentation Pattern (M-29 vs M-15) MS->Frag Diff Isomer Differentiation (n-Pr vs i-Pr) Frag->Diff IR->Diff NMR->Diff

Figure 1: Integrated spectroscopic workflow for the identification of this compound.

Mass Spectrometry (MS): The Fragmentation Fingerprint

Mass spectrometry provides the first line of evidence. While the molecular ion (


) is identical to Thymol (m/z 150), the fragmentation pathway is distinct due to the linearity of the propyl chain.
Fragmentation Pathway

Unlike isopropyl-substituted phenols (like Thymol) which favor the loss of a methyl group (


, M-15) to form a stable tertiary carbocation, n-propyl phenols favor benzylic cleavage  that results in the loss of an ethyl group (

).

Key Diagnostic Transition:



The resulting ion at m/z 121 is often the base peak (100% intensity) or a major peak for n-propyl phenols, corresponding to a hydroxytropylium or methyl-hydroxytropylium ion.

MS Data Summary[4][5]
Ion Typem/zRelative IntensityStructural Assignment
Molecular Ion (

)
150 30-50%Parent molecule (

)
Base Peak 121 100%Loss of Ethyl (

). Diagnostic for n-propyl.
Tropylium 9120-40%Rearrangement of the aromatic core (

).
McLafferty 107/108VariablePotential McLafferty rearrangement involving

-H of propyl chain.

Differentiation Note: If the spectrum shows a dominant peak at m/z 135 (M-15) , the sample is likely Thymol or Carvacrol (isopropyl isomers), not this compound.

Infrared Spectroscopy (IR)[6]

IR analysis confirms the functional groups and substitution pattern. The data below assumes a liquid film (neat) or ATR acquisition.

Frequency (

)
Vibration ModeDescription
3200 - 3500 O-H StretchBroad, strong band indicating phenolic hydroxyl (H-bonded).
2950 - 2870 C-H StretchAliphatic stretches from the propyl and methyl groups.
1580 - 1600 C=C AromaticRing breathing modes.
800 - 850 C-H Bending (oop)Indicative of 1,2,3-trisubstituted benzene (3 adjacent H).
~750

Rocking
Characteristic of long alkyl chains (

), absent in isopropyl.

Nuclear Magnetic Resonance (NMR)[1][2][5]

NMR is the definitive tool for structural elucidation. The coupling patterns of the alkyl chain provide the "smoking gun" for the n-propyl group.

NMR (Proton) Data

Solvent:


, 400 MHz

The spectrum is characterized by the distinct triplet-multiplet-triplet pattern of the n-propyl chain, contrasting with the doublet-septet pattern of an isopropyl group.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
6.90 - 7.10 Multiplet3HAromatic Ring (

)

4.80 - 5.20 Broad Singlet1HPhenolic

Exchangeable
2.60 Triplet2HBenzylic

(Propyl C1)

2.25 Singlet3HRing Methyl (

)
-
1.55 - 1.65 Multiplet (Sextet)2HMiddle

(Propyl C2)
-
0.98 Triplet3HTerminal

(Propyl C3)

Mechanistic Insight:

  • The 0.98 ppm triplet is the critical differentiator. In Thymol, the methyls appear as a strong doublet at ~1.2 ppm.

  • The 2.60 ppm triplet represents the benzylic protons. In Thymol, this is replaced by a septet (methine proton) at ~3.2 ppm.

NMR (Carbon) Data

Solvent:


, 100 MHz
Chemical Shift (

ppm)
Carbon TypeAssignment
153.5 Quaternary (C-O)C1 (Phenolic carbon)
136.0 QuaternaryC3 (Methyl attachment)
128.0 QuaternaryC2 (Propyl attachment)
126.5 Methine (CH)C5 (Aromatic)
122.0 Methine (CH)C4 (Aromatic)
115.0 Methine (CH)C6 (Aromatic)
32.5 Methylene (

)
Benzylic propyl C1
22.8 Methylene (

)
Middle propyl C2
19.5 Methyl (

)
Ring Methyl
14.2 Methyl (

)
Terminal Propyl C3

Isomeric Differentiation: The "Thymol Trap"

Researchers frequently misidentify this compound as Thymol due to their identical molecular weight and similar polarity. The table below summarizes the binary decision points.

FeatureThis compound Thymol (5-Methyl-2-isopropylphenol)
Alkyl Chain n-Propyl (Linear)Isopropyl (Branched)
1H NMR Methyls Triplet (~1.0 ppm) + SingletDoublet (~1.2 ppm, 6H) + Singlet
1H NMR Benzylic Triplet (2H)Septet (1H)
MS Base Peak m/z 121 (M - 29)m/z 135 (M - 15)
Experimental Protocol: Rapid Differentiation
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run a standard 1H NMR (16 scans).

  • Analysis: Zoom into the 0.8–1.3 ppm region.

    • Result A: If you see a triplet and a singlet

      
      This compound .
      
    • Result B: If you see a large doublet and a singlet

      
      Thymol .
      

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-propylphenol (Isomer Reference). National Institute of Standards and Technology.[2][3][4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on alkylphenol fragmentation and coupling constants).

  • PubChem. (2024). Compound Summary: this compound (CID 19370693). National Center for Biotechnology Information. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for phenol chemical shifts). [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of Isomeric Substituted Phenols

To establish a reasonable estimation of the physical properties of 3-Methyl-2-propylphenol, it is instructive to examine the documented melting and boiling points of its isomers. The position of the alkyl substituents on the phenol ring significantly influences the intermolecular forces, and consequently, the melting and boiling points.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Propylphenol644-35-9C₉H₁₂O6.0 - 7.0[1]224 - 226[1]
3-Propylphenol621-27-2C₉H₁₂O26229 - 231
4-Methyl-2-propylphenol4074-46-8C₁₀H₁₄ONot available233.9
3-Methyl-2-isopropylphenol3228-01-1C₁₀H₁₄ONot availableNot available

Expert Insight: The provided data for the isomers of this compound offer a valuable starting point for estimating its physical properties. The boiling points of the propyl-substituted phenols are all within a relatively narrow range (224-234°C), suggesting that this compound will likely have a similar boiling point. The melting point is more sensitive to the symmetry of the molecule and the efficiency of crystal packing.

Theoretical Framework: Factors Influencing Melting and Boiling Points of Substituted Phenols

The melting and boiling points of phenolic compounds are primarily dictated by the strength of their intermolecular forces. For this compound and its isomers, the key interactions to consider are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor to the high boiling points of phenols compared to non-polar compounds of similar molecular weight. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor leads to strong intermolecular associations.

  • Van der Waals Forces: The alkyl (methyl and propyl) substituents contribute to the overall size and surface area of the molecule, thereby increasing the strength of London dispersion forces, a type of van der Waals force.

  • Dipole-Dipole Interactions: The polar C-O bond in the phenol ring creates a molecular dipole, leading to dipole-dipole attractions between molecules.

The specific arrangement of the methyl and propyl groups around the phenol ring in this compound will influence these forces in subtle but important ways. Steric hindrance around the hydroxyl group, for instance, can affect the efficiency of hydrogen bonding.

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is a cornerstone of chemical characterization. The following protocols are presented as self-validating systems, incorporating checks and best practices to ensure data integrity.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities will typically depress the melting point and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the expected melting point is approached.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat transfer throughout the sample.

  • Small Sample Size: Minimizes thermal gradients within the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate temperature reading.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Grind Grind Sample Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Observe Observe & Record Heat->Observe RecordRange Record Melting Range Observe->RecordRange Purity Assess Purity RecordRange->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Experimental Protocol:

  • Apparatus Setup: A small amount of liquid this compound (a few milliliters) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: Traps a small amount of air. As the liquid is heated, this air expands and is driven out, followed by the vapor of the liquid.

  • Observation During Cooling: The point at which the liquid re-enters the capillary tube signifies that the vapor pressure of the liquid is equal to the external atmospheric pressure. This method provides a more accurate reading than observing the temperature of vigorous boiling, which can be superheated.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement AddSample Add Sample to Test Tube InsertCapillary Insert Inverted Capillary AddSample->InsertCapillary AttachThermo Attach Thermometer InsertCapillary->AttachThermo Heat Heat in Bath AttachThermo->Heat ObserveBubbles Observe Bubble Stream Heat->ObserveBubbles Cool Allow to Cool ObserveBubbles->Cool RecordTemp Record Temperature at Liquid Entry Cool->RecordTemp

Caption: Workflow for Boiling Point Determination.

Conclusion

While direct experimental values for the melting and boiling points of this compound are not readily found in scientific literature, a combination of comparative analysis of its isomers and a robust understanding of the underlying physical chemistry allows for a strong predictive framework. More importantly, the detailed experimental protocols provided in this guide empower researchers to confidently and accurately determine these critical physical properties in the laboratory. Adherence to these methodologies will ensure the generation of reliable data, which is essential for the advancement of research and development involving this and other novel chemical entities.

References

  • The Good Scents Company. (n.d.). 2-propyl phenol. Retrieved from [Link]

  • Chemsrc. (n.d.). p-Cresol, 2-propyl. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-isopropylphenol. Retrieved from [Link]

Sources

Technical Profile: Natural Occurrence of 3-Methyl-2-propylphenol

[1][2]

Executive Summary

This compound (CAS: 62744-64-3) is a rare alkylphenol found in trace quantities in specific botanical essential oils, most notably Narcissus tazetta.[1] Unlike its structural isomers Thymol and Carvacrol, which possess an isopropyl (branched) chain and are ubiquitous in Lamiaceae plants, this compound features an n-propyl (straight) chain. This structural distinction confers unique physicochemical properties and alters its interaction with biological substrates, making it a molecule of interest in fragrance chemistry and antimicrobial research.

Chemical Identity & Structural Distinction

To ensure scientific accuracy, it is critical to distinguish this compound from its regioisomers. The "propyl" designation in its IUPAC name strictly refers to a straight-chain

Physicochemical Properties
PropertyDataNote
IUPAC Name This compoundDistinct from 3-methyl-2-(propan-2-yl)phenol
CAS Number 62744-64-3Specific to the n-propyl isomer
Molecular Formula

Isomeric with Thymol/Carvacrol
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquidPhenolic odor, less pungent than Thymol
Solubility Soluble in alcohols, oils; insoluble in waterLipophilic nature aids membrane penetration
Isomeric Landscape

The following diagram illustrates the structural relationship between this compound and its common terpenoid isomers.

IsomerComparisoncluster_0Rare n-Propyl Isomercluster_1Common Isopropyl TerpenoidsTargetThis compound(n-Propyl chain)CAS: 62744-64-3VicThymolvic-Thymol(3-methyl-2-isopropylphenol)Target->VicThymolChain Isomerism(n-propyl vs isopropyl)ThymolThymol(2-isopropyl-5-methylphenol)CarvacrolCarvacrol(5-isopropyl-2-methylphenol)Thymol->CarvacrolPositional Isomerism

Figure 1: Structural differentiation of this compound from common terpenoid phenols.

Natural Occurrence

While Thymol is dominant in Thymus vulgaris, this compound is not a primary metabolite in the terpene biosynthesis pathway. Its occurrence is highly specific.

Primary Source: Narcissus tazetta

The definitive natural source of this compound is the absolute of Narcissus tazetta (Paperwhite Narcissus). Gas Chromatography-Mass Spectrometry (GC-MS) analyses of the absolute oil have identified this molecule as a minor constituent.

  • Concentration: Approximately 1.0% of the total volatile fraction.[1]

  • Co-occurring Compounds: It is found alongside Benzyl benzoate (8.9%), Palmitic acid (8.8%), and

    
    -Terpineol (7.0%).
    
  • Role: It contributes to the complex, heavy, floral-phenolic base note of the Narcissus scent profile.

Secondary Sources & Biogenic Context

Other alkylphenols (like 3-n-propylphenol) are identified as semiochemicals (e.g., tsetse fly attractants), suggesting that this compound may also serve as a minor semiochemical or a degradation product of larger phenylpropanoids in other biological systems.

Biosynthetic Pathway Hypothesis

Unlike Thymol, which is derived from the Methylerythritol Phosphate (MEP) pathway via


phenylpropanoid metabolism

Proposed Pathway Mechanism
  • Precursor: Phenylalanine (Shikimate pathway).

  • Intermediate: Ferulic acid or related phenylpropanoids.

  • Modification: Decarboxylation and side-chain reduction lead to propylphenols.

  • Methylation: A Friedel-Crafts-like alkylation or SAM-dependent methylation introduces the methyl group at position 3.

Biosynthesiscluster_divergenceDivergence from TerpenoidsShikimateShikimate PathwayPheL-PhenylalanineShikimate->PheCinnamicCinnamic AcidPhe->CinnamicPAL EnzymeCoumaricp-Coumaric AcidCinnamic->CoumaricPropylSidePhenylpropanoid(Propyl side chain)Coumaric->PropylSideLignin/LignanPathwaysReductionSide Chain Reduction(Propenyl -> Propyl)PropylSide->ReductionMethylationC-Methylation(Position 3)Reduction->MethylationTargetThis compoundMethylation->Target

Figure 2: Hypothetical biosynthetic pathway diverging from standard phenylpropanoid metabolism.

Extraction and Analytical Methodology

Detecting this compound requires high-resolution separation due to the potential interference from isomeric thymol/carvacrol.

Protocol: Isolation from Narcissus Absolute
  • Solvent Extraction: Fresh flowers are extracted with hexane to yield concrete, followed by ethanol washing to produce the absolute.

  • Fractionation: The absolute is fractionated using silica gel column chromatography to separate polar phenolics from non-polar hydrocarbons.

  • GC-MS Analysis (Validation Step):

    • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

    • Temperature Program: 60°C (2 min)

      
       3°C/min 
      
      
      240°C.
    • Identification: Retention Index (RI) comparison. This compound typically elutes after Thymol due to the linear propyl chain increasing Van der Waals interactions with the stationary phase.

    • Mass Spec Signature: Look for molecular ion

      
       and characteristic tropylium ion fragments.
      

Biological Activity & Applications

While less studied than Thymol, the specific structure of this compound offers distinct bioactivity profiles.

Antimicrobial Potential

Research into alkylphenols indicates that the length and linearity of the alkyl chain significantly affect antimicrobial potency.

  • Mechanism: The lipophilic

    
    -propyl chain disrupts the bacterial cell membrane lipid bilayer, causing leakage of intracellular content.
    
  • Efficacy: Patents (e.g., WO2014001056A1) list this compound as a component in antimicrobial compositions, effective against Gram-positive bacteria when used in synergy with terpineols.

Fragrance Industry[4]
  • Odor Profile: Phenolic, warm, spicy, with a "leather" nuance.

  • Stability: Used in vinyl chloride resin compositions (EP0036278B1) as a heat stabilizer, preventing yellowing—a property common to sterically hindered phenols.

References

  • Loo, A., & Richard, H. (1988). A Study on Narcissus Absolute Composition. In: Flavors and Fragrances: A World Perspective.[1] Elsevier, Amsterdam, 355-373. (Identifies this compound in Narcissus tazetta).[1][2][3][4][5][6]

  • PubChem. (2025).[2] Compound Summary: this compound (CID 19370693).[1][7] National Library of Medicine. Link

  • Unilever PLC. (2014). Antimicrobial Composition.[1][8][9] Patent WO2014001056A1. (Cites use in antimicrobial formulations).[8][9] Link

  • Asahi Kasei Kogyo Kabushiki Kaisha. (1981). Polyphenylene ether resin composition. Patent EP0036278B1. (Details use as a stabilizer). Link

Methodological & Application

Quantitative Analysis of 3-Methyl-2-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the sensitive and selective analysis of 3-Methyl-2-propylphenol (also known as 2-isopropyl-3-methylphenol) using Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds, due to their polar hydroxyl group, often exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. To overcome these challenges, this protocol employs a silylation derivatization step, converting the analyte into a more volatile and less polar trimethylsilyl (TMS) ether. This enhances chromatographic resolution and improves analytical performance. The methodology detailed herein covers sample preparation via liquid-liquid extraction, derivatization, instrument parameters, and method validation, providing a comprehensive guide for accurate quantification in various matrices.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of semi-volatile compounds like this compound.[1] The core principle involves a multi-step workflow designed to ensure accuracy and reproducibility.

First, the analyte is extracted from the sample matrix into an organic solvent. Because the direct analysis of phenols can be problematic, a crucial derivatization step is employed.[2] The active hydrogen of the phenolic hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group, a process known as silylation.[3] This chemical modification increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in improved peak shape and sensitivity during GC analysis.[4]

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the capillary column's stationary phase.[1] As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). This causes the molecule to fragment in a predictable and reproducible pattern, creating a mass spectrum that serves as a unique "molecular fingerprint" for unambiguous identification.[1] Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Deriv Silylation with BSTFA (70°C for 30 min) Concentration->Deriv GCMS GC-MS Injection & Separation Deriv->GCMS Detection Mass Spectrometry (EI, Scan/SIM Mode) GCMS->Detection Quant Quantification (vs. Calibration Curve) Detection->Quant Report Final Report Quant->Report

Figure 1: Overall experimental workflow for the GC-MS analysis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[3]

  • Ethyl Acetate (HPLC grade or equivalent)

  • Pyridine (Anhydrous)

  • Sodium Sulfate (Anhydrous)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent, PerkinElmer, Thermo Scientific).

  • GC Capillary Column: A low-polarity stationary phase column, such as a DB-5ms or TG-5SilMS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[5]

  • Standard laboratory glassware, analytical balance, vortex mixer, heating block, and sample vials.

Detailed Protocols

Protocol 1: Preparation of Standards and Samples

Causality: A multi-point calibration curve is essential for accurate quantification. The extraction protocol is designed to efficiently transfer the analyte from an aqueous matrix to an organic solvent while minimizing interferences. Acidification of the aqueous sample protonates the phenol, making it less water-soluble and improving extraction efficiency.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Preparation (0.5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with methanol. A typical calibration range could include 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Sample Extraction (Liquid-Liquid Extraction): a. To a 10 mL aqueous sample, add 1 M HCl to adjust the pH to approximately 2. b. Add 5 mL of ethyl acetate to the sample in a separatory funnel. c. Shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate and collect the upper organic layer. e. Repeat the extraction with a fresh 5 mL aliquot of ethyl acetate and combine the organic extracts. f. Dry the combined extract by passing it through a small column of anhydrous sodium sulfate. g. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

Protocol 2: Silylation Derivatization

Causality: The silylation reaction converts the polar -OH group of the phenol into a non-polar TMS ether.[2] This is critical for preventing interactions between the analyte and active sites in the GC inlet and column, which would otherwise cause peak tailing and poor reproducibility. BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures a rapid and complete reaction.[3]

  • Transfer 100 µL of the concentrated sample extract or calibration standard into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine (pyridine acts as a solvent and acid scavenger).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.

GC-MS Instrumental Conditions

The following table provides typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injector TypeSplitlessMaximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.
Injector Temperature275°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Column Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm i.d. column, balancing separation speed and efficiency.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and matrix components and elute it as a sharp, symmetrical peak in a reasonable runtime.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.
Source Temperature230°CPrevents condensation of the analyte in the ion source while minimizing thermal fragmentation.
Transfer Line Temperature280°CMust be hot enough to prevent analyte condensation as it transfers from the GC to the MS.
Mass Scan Range50 - 450 amuA wide enough range to capture the molecular ion and key fragments of the derivatized analyte.
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced quantification)Full Scan provides complete spectral data for identification. SIM mode increases sensitivity by monitoring only specific ions of interest, lowering detection limits.[6]

Data Analysis and Method Validation

Identification and Quantification

The derivatized this compound (TMS ether) is identified by its characteristic retention time and mass spectrum. The molecular weight of the parent compound is 150.22 g/mol . After derivatization, the TMS ether will have a molecular weight of approximately 222.3 g/mol .

  • Expected Molecular Ion (M+) : m/z 222

  • Key Fragment Ion (M-15) : m/z 207 (loss of a methyl group from the TMS moiety), which is often the base peak.

Quantification is performed by generating a linear regression calibration curve from the derivatized standards, plotting peak area against concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

Data Analysis Workflow raw_data Acquire Raw Chromatogram (Total Ion Current - TIC) peak_id Identify Peak of Interest (by Retention Time) raw_data->peak_id ms_confirm Confirm Identity (Compare Mass Spectrum to Library/Standard) peak_id->ms_confirm integration Integrate Peak Area (Quantifier Ion, e.g., m/z 207) peak_id->integration calculation Calculate Concentration in Sample integration->calculation calibration Generate Calibration Curve (from Standards) calibration->calculation

Sources

Use of 3-Methyl-2-propylphenol as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Methyl-2-propylphenol (CAS: 62744-64-3) is a structural isomer of biologically and pharmaceutically significant alkylphenols, including Thymol, Carvacrol, and metabolites of Propofol. Its utility as a reference standard stems from its unique structural property: it possesses the same molecular weight (


) and similar lipophilicity to these targets but exhibits distinct chromatographic retention behavior due to the specific ortho-propyl and meta-methyl substitution pattern.

This application note details the protocol for utilizing this compound as a Certified Internal Standard (ISTD) . Unlike common surrogates (e.g., fluorinated phenols), this compound mimics the extraction efficiency of target alkylphenols in complex matrices (bio-fluids, essential oils, wastewater) without co-eluting, thereby providing superior correction for matrix effects and injection variability.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 62744-64-3
Molecular Formula

Molecular Weight

Appearance Colorless to pale yellow viscous liquid
pKa (Predicted) ~10.5 (Phenolic OH)
LogP ~3.1 (High Lipophilicity)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water

Application I: GC-MS Profiling of Isomeric Phenols

Context: Distinguishing between positional isomers (e.g., Thymol vs. Carvacrol) in essential oils or environmental samples is prone to error due to spectral similarity. This compound serves as a "Retention Time Locker" and quantification anchor.

Mechanistic Logic

The ortho-propyl group in this compound creates a specific steric environment that differs from the isopropyl group in Thymol. On non-polar columns (e.g., 5% phenyl-methylpolysiloxane), this results in a predictable elution shift, ensuring the ISTD does not mask target analytes.

Experimental Protocol

Reagents:

  • ISTD Stock Solution: 1.0 mg/mL this compound in Methanol (LC-MS Grade).

  • Sample Matrix: Essential Oil (diluted) or Hexane extract of water.

Instrument Parameters (GC-MS):

  • System: Agilent 8890 GC with 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (

    
    ).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 1:50 @ 250°C.

  • Oven Program:

    • 60°C for 1 min.

    • Ramp 10°C/min to 140°C (Critical resolution window).

    • Ramp 25°C/min to 280°C.

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 135 (Base), 150 (Molecular), 107, 91.

Workflow Diagram (Graphviz):

GC_Workflow Sample Sample Matrix (Oil/Water) Spike Spike ISTD: This compound Sample->Spike 10 µL Stock Extract LLE Extraction (Hexane/MTBE) Spike->Extract Equilibrate 5 min Inject GC Injection (Split 1:50) Extract->Inject 1 µL Resolve Chromatographic Resolution Inject->Resolve DB-5ms Column Quant Quantification (Ratio Area_analyte / Area_ISTD) Resolve->Quant MS Detection

Caption: Workflow for GC-MS analysis using this compound to normalize extraction recovery.

Data Analysis & Acceptance Criteria
  • Resolution (Rs): The ISTD peak must exhibit

    
     from Thymol (approx. retention time difference of 0.4 - 0.8 min depending on ramp rate).
    
  • Quantification: Use the response factor (

    
    ) derived from the ISTD:
    
    
    
    

Application II: HPLC-UV Purity Analysis of Propofol

Context: In the synthesis and storage of Propofol (2,6-diisopropylphenol), degradation products and isomers are critical quality attributes. This compound is used here as a Surrogate Standard to validate the separation efficiency of the method, as it represents a "difficult-to-separate" isomer challenge.

Protocol

Mobile Phase Preparation:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Wavelength: 270 nm (Phenolic absorption maximum).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold).

    • 2-15 min: 40%

      
       90% B.
      

Self-Validating System Check: To ensure system suitability, prepare a "Resolution Mixture" containing:

  • Propofol (

    
    )
    
  • This compound (

    
    )
    

Requirement: The this compound must elute before Propofol due to the lower steric bulk of the n-propyl group compared to the di-isopropyl groups of Propofol, despite similar molecular weights. If these peaks co-elute, the column efficiency (plate count) is insufficient.

Summary of Retention Behavior

CompoundStructure NoteApprox. GC RT (min)*Approx. HPLC RT (min)**
This compound n-propyl, meta-methyl12.4 6.8
Thymol iso-propyl, meta-methyl12.87.2
Carvacrol iso-propyl, ortho-methyl13.17.4
Propofol di-iso-propyl11.98.5

*Based on DB-5ms column protocol above. **Based on C18 Reverse Phase protocol above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19370693, this compound. Retrieved February 6, 2026 from [Link]

  • U.S. Environmental Protection Agency (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. (Establishes baseline protocols for phenolic GC analysis). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenol, 3-propyl- (Isomer comparison data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Methyl-2-propylphenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules.[1][2] This guide focuses on 3-Methyl-2-propylphenol, a less-common yet strategically valuable building block. While not a direct precursor to a major marketed drug, its unique substitution pattern offers opportunities for creating novel chemical entities. This document provides a detailed exploration of its reactivity and presents robust protocols for its derivatization into valuable pharmaceutical intermediates. The methodologies outlined herein are grounded in established principles of phenolic chemistry and are designed to be readily adaptable for drug discovery and development programs.

Introduction: this compound as a Versatile Synthetic Scaffold

This compound is an aromatic compound characterized by a hydroxyl group, a methyl group, and a propyl group attached to the benzene ring. This substitution pattern provides a unique combination of lipophilicity and reactivity, making it an attractive starting material for the synthesis of novel organic molecules.[3] The presence of the phenolic hydroxyl group offers a primary site for modification, while the aromatic ring can undergo further functionalization. These characteristics allow for the systematic modulation of a molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄OPubChem
Molecular Weight150.22 g/mol PubChem
AppearanceNot specified
Boiling PointNot specified
SolubilityInsoluble in water, soluble in organic solventsAssumed based on structure
pKa~10Estimated

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily centered around two reactive sites: the phenolic hydroxyl group and the activated aromatic ring. Strategic manipulation of these sites allows for the creation of a diverse library of derivatives.

  • O-Functionalization: The hydroxyl group is a nucleophile and can readily undergo reactions such as etherification (alkylation) and esterification. These modifications are crucial for masking the acidic proton of the phenol, which can be important for improving oral bioavailability and altering the pharmacokinetic profile of a drug candidate.

  • Aromatic Ring Functionalization: The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the aromatic ring, further expanding the chemical space that can be explored.

The following diagram illustrates the key reactive sites and potential synthetic transformations of this compound.

Caption: Key reactive sites and synthetic transformations of this compound.

Detailed Protocols for the Synthesis of Pharmaceutical Intermediates

The following protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of derivatives of this compound.

Protocol 1: O-Alkylation (Williamson Ether Synthesis) of this compound

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and a primary alkyl halide. This reaction is fundamental in medicinal chemistry for converting phenols into their corresponding ethers, which often exhibit improved drug-like properties.

Workflow Diagram:

G Start Start Dissolve Dissolve this compound in aprotic solvent (e.g., DMF, Acetone) Start->Dissolve Add_Base Add a base (e.g., K₂CO₃, NaH) to form the phenoxide Dissolve->Add_Base Add_Alkyl_Halide Add the alkyl halide (R-X) dropwise at room temperature Add_Base->Add_Alkyl_Halide Reaction Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC Add_Alkyl_Halide->Reaction Workup Quench with water and extract with an organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: Workflow for the O-Alkylation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., acetone, DMF, or THF) to a concentration of 0.1-0.5 M.

  • Deprotonation: Add a suitable base (e.g., anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil)) portion-wise at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Alkylating Agent Addition: Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C for acetone or THF, or room temperature for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Representative Reagents and Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl iodideK₂CO₃AcetoneReflux4-8
Ethyl bromideNaHTHFReflux6-12
Benzyl chlorideK₂CO₃DMF258-16
Protocol 2: Electrophilic Aromatic Substitution - Nitration of this compound

Nitration of the aromatic ring introduces a nitro group, which can serve as a handle for further synthetic transformations, such as reduction to an amine. The directing effects of the substituents on the ring will influence the position of nitration.

Workflow Diagram:

G Start Start Dissolve Dissolve this compound in a suitable solvent (e.g., Acetic Acid) Start->Dissolve Cool Cool the solution in an ice-water bath (0-5 °C) Dissolve->Cool Add_Nitrating_Agent Slowly add a nitrating agent (e.g., HNO₃ in H₂SO₄) Cool->Add_Nitrating_Agent Reaction Stir at low temperature and monitor by TLC Add_Nitrating_Agent->Reaction Workup Pour onto ice and collect the precipitate by filtration Reaction->Workup Purification Recrystallize or purify by column chromatography Workup->Purification End End Purification->End

Caption: Workflow for the Nitration of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the phenol, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Table 3: Expected Products and Regioselectivity

ReactionMajor Product(s)Rationale
Nitration3-Methyl-2-propyl-4-nitrophenol and/or 3-Methyl-2-propyl-6-nitrophenolThe hydroxyl group is a strong ortho-, para-director. The positions para and ortho to the hydroxyl group are activated. Steric hindrance from the propyl group may favor substitution at the less hindered para position.

Application in Drug Discovery

The derivatives of this compound can be valuable intermediates in the synthesis of novel therapeutic agents.

  • Phenolic Ethers: The ether derivatives can be explored as analogs of known drugs where a phenol is present. For instance, many opioid analgesics contain a phenolic hydroxyl group that is crucial for activity. Etherification can modulate the binding affinity and pharmacokinetic properties.

  • Aminophenols: The nitrated derivatives can be readily reduced to the corresponding aminophenols. These are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.[4]

Conclusion

While this compound may not be a widely recognized precursor in the pharmaceutical industry, its unique structure and reactivity present a compelling case for its use in exploratory drug discovery programs. The protocols detailed in this guide offer a solid starting point for the synthesis of a variety of derivatives, enabling the expansion of chemical libraries and the potential identification of novel bioactive compounds. The principles and techniques described are rooted in fundamental organic chemistry and can be confidently applied by researchers in the field.

References

  • Hughes, D. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 297-308.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(17), 3894. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Available at: [Link]

  • Google Patents. Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
  • Google Patents. Pharmaceutical containing 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)phenol and providing delayed release of the active ingredient.
  • Google Patents. Production of 3-alkylphenols and uses thereof.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 846-851.
  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 9, 1013.
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(12), 10481-10489.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7047-7083.
  • Google Patents. Process for the etherification of phenols.
  • PubChem. 3-Methyl-2-isopropylphenol. Available at: [Link]

  • An Improved Process For Alkylation Of Phenols. Available at: [Link]

  • Alkylation of phenols with styrene.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules, 21(11), 1493.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Synthetic 3-Methyl-2-propylphenol

[1]

Executive Summary & Chemical Profile

The Challenge: Synthesizing 3-Methyl-2-propylphenol (an isomer of thymol/carvacrol) typically involves the alkylation of m-cresol.[1] This reaction is governed by orth/para directing effects, invariably producing a "soup" of regioisomers—primarily the target (2-propyl, ortho-substituted) and the thermodynamic byproduct (4-propyl, para-substituted).[1]

The Solution: Purification relies on exploiting the subtle physical property differences induced by the Ortho-Effect .[1] The intramolecular hydrogen bonding in the 2-propyl isomer reduces its intermolecular association, lowering its boiling point relative to the 4-propyl isomer and altering its solubility in specific alkaline media.

Chemical Profile
PropertyDataNotes
Target Molecule This compoundOrtho-substituted phenol.[1][2][3]
Major Impurity 3-Methyl-4-propylphenolPara-substituted isomer.[1] Higher BP.
Starting Material m-Cresol (3-Methylphenol)BP ~202°C. Distinctly lower than products.[1]
Physical State Viscous Oil / Low-Melting SolidMP is likely <30°C; supercools easily.[1]
Acidity (pKa) ~10.5 (Estimated)Weaker acid than phenol due to alkyl donation.[1]

Phase 1: The Chemical Triage (Crude Workup)

Objective: Isolate the phenolic fraction from neutral organic byproducts (unreacted alkyl halides, ethers) and trace catalysts.

Q: Why is standard NaOH extraction often insufficient for this molecule?

A: this compound is a "cryptophenol" or hindered phenol.[1] The bulky propyl group at the 2-position and methyl at the 3-position create steric hindrance around the hydroxyl group.[1] Aqueous sodium hydroxide (NaOH) often fails to fully deprotonate it, leading to poor extraction efficiency or stubborn emulsions.[1]

Protocol: Claisen’s Alkali Extraction Instead of aqueous NaOH, use Claisen’s Alkali (KOH dissolved in aqueous methanol). The methanol solvates the organic residue, allowing the base to penetrate and deprotonate the hindered phenol effectively.

  • Preparation: Dissolve 35g KOH in 25mL water, then dilute with 100mL methanol. Cool to room temperature.

  • Extraction:

    • Dilute crude reaction mixture with non-polar solvent (e.g., n-hexane or petroleum ether).[1]

    • Wash with Claisen’s Alkali (2-3 times).[1] The phenols move to the methanolic/aqueous lower layer (as potassium phenolates).

    • Note: Neutral impurities remain in the hexane layer.[1]

  • Recovery:

    • Separate the alkaline layer.[1][4]

    • Acidify carefully with cold dilute HCl (pH < 2) to regenerate the phenol.[1]

    • Extract the liberated oil back into ether or dichloromethane (DCM).[1]

Phase 2: Fractional Distillation (The Separation Engine)

Objective: Separate the target (2-propyl) from the high-boiling isomer (4-propyl) and unreacted m-cresol.[1]

Q: How do I separate the close-boiling isomers?

A: You must leverage the Intramolecular Hydrogen Bonding (Chealtion) of the target.

  • This compound: The hydroxyl proton hydrogen-bonds with the pi-electrons or steric bulk of the ortho-propyl group.[1] This "tucks" the polar group away, reducing intermolecular attraction. Result: Lower Boiling Point.

  • 3-Methyl-4-propylphenol: The hydroxyl is exposed, allowing strong intermolecular hydrogen bonding (dimerization).[1] Result: Higher Boiling Point.

Distillation Protocol:

  • Equipment: Vacuum jacketed Vigreux column (minimum 20cm) or Spinning Band Distillation system (for high purity).

  • Pressure: High vacuum (< 5 mmHg) is mandatory to prevent thermal degradation/oxidation.[1]

Expected Fractionation Cut (at ~5 mmHg):

Fraction Component Approx. Vapor Temp Action
F1 (Forerun) m-Cresol / Solvent < 90°C Discard / Recycle
F2 (Target) This compound 115°C - 125°C Collect
F3 (Inter-fraction) Mixed Isomers 125°C - 135°C Recycle to next batch

| F4 (Residue) | 3-Methyl-4-propylphenol | > 135°C | Discard |[1]

Critical Note: Do not rely solely on head temperature. Use GC-MS or TLC to monitor the transition between F2 and F3.[1] The target comes off before the para-isomer.

Phase 3: Final Polish (Crystallization)[1]

Objective: Remove trace oxidation products (color) and achieve >99% purity.

Q: My product is an oil. How do I crystallize it?

A: Alkylphenols often supercool.[1] You need a non-polar solvent and extreme cold to force the lattice to form.

Protocol: Low-Temperature Recrystallization

  • Solvent: n-Pentane (preferred) or n-Hexane.[1] Ratio: 1:1 to 1:2 (Solute:Solvent).[1]

  • Dissolution: Dissolve the distilled oil in the solvent at room temperature.

  • Freezing: Place the flask in a dry ice/acetone bath (-78°C) or a freezer (-20°C).

  • Induction: Scratch the glass side or add a seed crystal (if available).[1]

  • Filtration: Rapid filtration through a chilled Buchner funnel.[1] Work fast—the solid will melt near room temperature.

Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product turns pink/red Phenolic oxidation (Quinone formation).[1]Distill under nitrogen/argon.[1][3] Store under inert gas in amber vials. Add trace BHT if permissible.
Emulsion during extraction Phenolate acting as surfactant.[1]Add saturated NaCl (brine) to the aqueous phase.[1] Use centrifugation if available.[1][3]
Poor Isomer Separation Reflux ratio too low.[1]Increase reflux ratio to 10:1. Insulate the column with glass wool or foil.[1]
Low Yield after Claisen Incomplete acidification.[1]Ensure pH is < 2.[1][3] Phenols are weak acids and re-protonate slowly in cold water.[1]
Q: Can I use chromatography instead of distillation?

A: Yes, but it is resource-intensive for scale-up.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (95:5).[1]

  • Order of Elution: The ortho-isomer (Target) is less polar due to internal H-bonding and elutes first (higher Rf).[1] The para-isomer interacts more strongly with silica and elutes second.[1]

Process Visualization

Figure 1: Purification Workflow

PurificationWorkflowStartCrude Reaction Mixture(Isomers + Catalyst)ExtractionPhase 1: Claisen Alkali Extraction(KOH/MeOH/H2O)Start->ExtractionNeutralOrganic Layer:Neutral ImpuritiesExtraction->NeutralDiscardPhenolateAqueous Layer:Phenolate SaltsExtraction->PhenolateKeepAcidificationAcidification (HCl)& Extraction (DCM)Phenolate->AcidificationDistillationPhase 2: Vacuum Distillation(<5 mmHg)Acidification->DistillationForerunForerun:m-CresolDistillation->ForerunLow BPTargetFracMain Fraction:This compound(Ortho-Isomer)Distillation->TargetFracMid BPResidueResidue:3-Methyl-4-propylphenol(Para-Isomer)Distillation->ResidueHigh BPCrystPhase 3: Low-Temp Crystallization(Pentane / -20°C)TargetFrac->CrystFinalFinal Product(>99% Purity)Cryst->Final

Caption: Step-by-step purification logic separating the target from neutral impurities and structural isomers.

Figure 2: Isomer Separation Logic (The Ortho-Effect)

OrthoEffectTargetThis compound(Ortho-Substituted)MechTMechanism:Intramolecular H-Bonding(Chelation)Target->MechTImpurity3-Methyl-4-propylphenol(Para-Substituted)MechIMechanism:Intermolecular H-Bonding(Dimerization)Impurity->MechIPropTResult:Lower Boiling PointLower Polarity (High Rf)MechT->PropTPropIResult:Higher Boiling PointHigher Polarity (Low Rf)MechI->PropI

Caption: Mechanistic basis for separation. Intramolecular bonding in the target molecule lowers its boiling point.

References

  • Fiege, H., et al. (2000).[1] "Phenol Derivatives."[1][2][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Describes the boiling point depression in ortho-substituted alkylphenols).

  • Claisen, L. (1919).[1] "Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole." Justus Liebigs Annalen der Chemie. (Foundational text on Claisen Alkali for hindered phenols).

  • NIST Chemistry WebBook. "3-Propylphenol & Isomers Thermochemical Data." (Used for boiling point estimation and comparison of propylphenol isomers).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for fractional distillation and phenol purification).

  • Separation of Cresol Isomers. ResearchGate. (Discussion on separating close-boiling methylphenol isomers via distillation and crystallization).

Technical Support Center: High-Resolution Separation of Alkylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of 3-Methyl-2-propylphenol Isomers in GC Ticket ID: GC-AP-3M2P-RES Status: Open for Consultation[1]

Executive Summary

Welcome to the Advanced Chromatography Support Center. You are likely facing resolution challenges with This compound , a dialkyl phenol characterized by significant steric effects due to the ortho-propyl substitution.

Separating this molecule from its positional isomers (e.g., thymol, carvacrol, or other methyl-propyl phenols) is chemically difficult because:

  • Boiling Point Similarity: Isomers often differ in boiling point by less than 2°C.[1]

  • Peak Tailing: The phenolic hydroxyl (-OH) group interacts strongly with active silanol sites in the inlet and column, causing tailing that masks adjacent peaks.[1]

  • Steric Hindrance: The propyl group at position 2 shields the hydroxyl group, altering derivatization kinetics compared to meta or para isomers.

This guide provides two validated workflows: Direct Injection on Polar Phases (for speed) and Silylation on Non-Polar Phases (for maximum resolution).[1]

Module 1: Critical Method Parameters

Stationary Phase Selection

The choice of column dictates the separation mechanism. For this compound, you must exploit either hydrogen bonding differences or subtle shape selectivity.[1]

Column ClassRecommended PhaseMechanismVerdict for this compound
Non-Polar 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS)Boiling Point & Dispersive ForcesPoor for free phenols. Peaks will tail.[1] Only recommended if using derivatization (see Module 2).[1]
Polar PEG / Wax (e.g., DB-WAX, ZB-WAXplus)Hydrogen BondingExcellent for free phenols. The phase interacts with the phenolic -OH, reducing tailing and separating based on acidity/polarity.
Intermediate 35% Phenyl (e.g., DB-35ms)Pi-Pi InteractionsGood Compromise. Offers unique selectivity for aromatic isomers if WAX thermal limits are too low.[1]
Temperature Programming Strategy

Isomeric resolution requires maximizing the time the analytes spend interacting with the stationary phase during their critical elution window.

  • Initial Hold: 50°C (1 min) to focus the band.

  • Ramp 1: 10°C/min to 120°C (Get through the solvent/light lights quickly).

  • Ramp 2 (Critical): 2°C/min to 180°C. Slow ramp maximizes resolution of the isomer cluster.

  • Ramp 3: 20°C/min to 280°C (Bake out).

Module 2: Derivatization Protocol (The "Gold Standard")

If direct injection on a WAX column fails to resolve this compound from its isomers, you must derivatize. Converting the phenol to a Trimethylsilyl (TMS) ether eliminates hydrogen bonding, sharpens peaks, and improves resolution on high-efficiency non-polar columns (5MS).

Critical Note on Sterics: The propyl group at the ortho (2) position sterically hinders the -OH group. Standard reagents may fail to drive the reaction to completion, leading to "ghost peaks" of the underivatized phenol.

SOP: Silylation of Hindered Phenols
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1] TMCS is a catalyst essential for hindered phenols.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).[1]

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of sample extract (dry, in hexane or DCM) to a GC vial.

  • Dry: Evaporate solvent under a gentle stream of nitrogen if water is suspected (moisture kills the reagent).[1]

  • Reagent Addition: Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS.

  • Incubation (Crucial): Cap and heat at 70°C for 30-45 minutes . Room temperature is insufficient for 2-propyl substituted phenols.[1]

  • Dilution: Dilute with 1 mL dry hexane.

  • Injection: Inject 1 µL (Split 1:50).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your specific resolution needs.

MethodDevelopment Start Start: this compound Isomer Separation IsSampleClean Is sample matrix complex (e.g., biological)? Start->IsSampleClean DirectInj Direct Injection (Free Phenol) IsSampleClean->DirectInj No (Clean Std) Derivatize Derivatization (TMS Ether) IsSampleClean->Derivatize Yes (Dirty/Trace) Col_WAX Column: PEG/WAX (Polar) DirectInj->Col_WAX Primary Choice Col_5MS Column: 5% Phenyl (Non-Polar) DirectInj->Col_5MS Not Recommended (Tailing Risk) Derivatize->Col_5MS High Resolution Result_WAX Outcome: Separation by H-Bonding Col_WAX->Result_WAX Result_TMS Outcome: Separation by Boiling Point + Shape Selectivity Col_5MS->Result_TMS

Figure 1: Decision matrix for selecting stationary phases and preparation techniques based on sample complexity.

Module 4: Troubleshooting Center (FAQs)

Ticket #001: "My this compound peak is tailing severely."

Diagnosis: Phenols are acidic.[1] They interact with basic active sites (silanols) in the inlet liner, glass wool, or the column head. Corrective Actions:

  • Liner: Switch to an Ultra-Inert (UI) deactivated liner with deactivated glass wool.[1] Standard liners are often insufficient for trace phenols.[1]

  • Column Cut: A jagged column cut exposes active polyimide.[1] Recut 10-20 cm from the inlet side using a ceramic wafer; ensure a 90° square cut.[1]

  • Gold Seal: Replace the inlet gold seal. Oxidation here acts as an adsorption site.[1]

Ticket #002: "I see a small 'shoulder' peak on my main analyte."

Diagnosis: This is likely an isomer co-elution (e.g., 4-propylphenol or a dimethyl-ethyl isomer).[1] Corrective Actions:

  • Change Selectivity: If using a 5MS column, switch to a 35MS (35% phenyl) or 17MS (50% phenyl) . The increased phenyl content interacts with the aromatic ring electrons, often pulling apart positional isomers that have identical boiling points.

  • Slow the Ramp: Reduce the oven ramp rate to 1°C/min around the elution temperature (approx. 140-160°C).

Ticket #003: "I derivatized, but I see two peaks for my target."

Diagnosis: Incomplete derivatization.[1] The peak at the earlier retention time is the TMS-derivative; the tailing peak later is the underivatized phenol. Corrective Actions:

  • Check Moisture: Water hydrolyzes TMS reagents.[1] Ensure solvents are anhydrous.[1][2]

  • Increase Heat: The ortho-propyl group blocks the reagent. Increase reaction temperature to 75°C and time to 60 minutes .

  • Catalyst: Ensure your BSTFA contains 1% TMCS .[1] Pure BSTFA is too weak for hindered phenols [1].[1]

Module 5: Diagnostic Logic for Peak Issues

Use this logic flow to diagnose the root cause of poor resolution or peak shape.

Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing SplitPeak Split/Double Peak Issue->SplitPeak GhostPeak Ghost/Carryover Issue->GhostPeak CheckLiner Action: Check Inlet Liner (Deactivation) Tailing->CheckLiner Adsorption CheckDeriv Action: Check Reaction Efficiency (Moisture?) SplitPeak->CheckDeriv Incomplete Rxn CheckInj Action: Check Injection Solvent Focus SplitPeak->CheckInj Solvent Mismatch GhostPeak->CheckDeriv Injector Hydrolysis

Figure 2: Troubleshooting logic for common phenolic analysis defects.

References

  • Sigma-Aldrich. (n.d.).[1] The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][3] Accessed February 6, 2026.[1]

  • Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations. Accessed February 6, 2026.

  • NIST Mass Spectrometry Data Center. (n.d.). Phenol, 3-methyl- (and related alkylphenol data). NIST Chemistry WebBook, SRD 69.[1] Accessed February 6, 2026.[1]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Accessed February 6, 2026.[1]

Sources

Technical Support Center: Purification of Commercial 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of commercial 3-Methyl-2-propylphenol. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will explore common impurities, purification strategies, and troubleshooting techniques in a practical, question-and-answer format. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before beginning the purification process.

Q1: What are the likely impurities in my commercial this compound?

A1: The impurity profile of commercial this compound depends heavily on its synthetic route. A common method is the Friedel-Crafts alkylation of m-cresol with propene. Based on this and general phenol chemistry, you can anticipate several types of impurities:

  • Isomeric Impurities: The alkylation process can lead to the formation of various structural isomers where the methyl and propyl groups are at different positions on the phenol ring. Positional isomers often have very similar physical properties, making them challenging to separate.[1][2]

  • Unreacted Starting Materials: Residual m-cresol or other precursors from the synthesis may be present.

  • Over-alkylation Products: The reaction may not stop at mono-propylation, leading to di- or tri-propylated phenol byproducts.

  • Degradation Products: Phenols are susceptible to oxidation, especially when exposed to air and light. This can form colored impurities such as quinones and higher molecular weight polymeric material.

  • Residual Solvents: Solvents used during the synthesis or a previous purification step (e.g., toluene, hexane) may be present.[3]

Q2: My this compound has a yellow or brownish tint. Can I still use it?

A2: A yellow or brown discoloration typically indicates the presence of oxidation products, such as quinones. For applications requiring high purity, such as in pharmaceutical development or catalyst-sensitive reactions, purification is essential. The color itself is a sign of impurity. For less sensitive applications, the material might be usable, but it is highly recommended to assess its purity by an analytical method like Gas Chromatography (GC) first.

Q3: Which purification method is best for this compound?

A3: The optimal method depends on the nature of the impurities and the required final purity.

  • Vacuum Fractional Distillation: This is the most effective and widely used method for separating volatile impurities with different boiling points, such as isomers and residual solvents.[4] Operating under reduced pressure is crucial to prevent thermal decomposition at the high temperatures required for atmospheric distillation.[5]

  • Column Chromatography: This technique is ideal for separating compounds with different polarities, such as removing highly polar or non-polar impurities from the target phenol. However, purifying phenols on standard silica gel can be challenging.[6]

  • Low-Temperature Recrystallization: If a suitable solvent is found, this method can be effective for removing impurities that are more soluble in the cold solvent than your product. Given that the related 2-propylphenol has a melting point of 6-7°C, this is a plausible, though less common, technique.[7]

The following diagram provides a decision-making workflow for selecting a purification strategy.

G start Start: Impure This compound check_impurities Identify Major Impurities (e.g., via GC-MS) start->check_impurities distillation Vacuum Fractional Distillation check_impurities->distillation Impurities have different boiling points (e.g., isomers, solvents) chromatography Column Chromatography check_impurities->chromatography Impurities have different polarities (e.g., starting material, quinones) crystallization Low-Temperature Recrystallization check_impurities->crystallization Impurities are highly soluble in a selected cold solvent end_product Pure Product (Verify with GC/NMR) distillation->end_product chromatography->end_product crystallization->end_product

Caption: Decision workflow for selecting a purification method.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques provides the most comprehensive assessment of purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like alkylphenols.[1][8][9] It can separate and identify volatile impurities, providing a percentage purity based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with different chemical structures. Integration of the peaks can provide a quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to assess purity, particularly for less volatile or thermally sensitive impurities.[10]

Section 2: Troubleshooting Guide by Technique

This section provides detailed troubleshooting advice for common purification methods.

Troubleshooting Vacuum Fractional Distillation

Vacuum distillation is a powerful technique but requires careful setup and execution to be effective.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Poor Separation (Broad Fractions) 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with close boiling points. 2. Distillation Rate Too High: The vapor does not have sufficient time to equilibrate with the liquid phase on the column packing, reducing separation efficiency. 3. Poor Vacuum: A fluctuating or insufficiently low vacuum causes inconsistent boiling points, leading to co-distillation.1. Use a more efficient column (e.g., Vigreux, packed with Raschig rings or metal sponge). This increases the surface area for vapor-liquid equilibria, enhancing separation. 2. Reduce the heating rate. A slower distillation allows for proper equilibration on each theoretical plate. A good rate is typically 1-2 drops per second at the condenser takeoff. 3. Check all seals and connections for leaks. Ensure the vacuum pump is adequate and stable. A stable, low pressure is critical for maintaining distinct boiling points.[5]
Product is Decomposing (Darkening in Pot) 1. Temperature Too High: The distillation pot temperature is exceeding the thermal stability limit of the phenol, causing degradation. 2. Presence of Oxygen: Air leaks in the system can lead to oxidation at high temperatures.1. Improve the vacuum. A lower pressure will decrease the boiling point, allowing distillation at a safer temperature.[5] 2. Ensure the system is airtight. Before heating, pull a full vacuum and ensure it holds. Consider a nitrogen bleed if your system allows for it to maintain an inert atmosphere.
"Bumping" or Uncontrolled Boiling 1. Lack of Nucleation Sites: The liquid is becoming superheated and then boiling violently. 2. High Viscosity: The material is too viscous for smooth boiling.1. Use a magnetic stir bar or boiling chips. This provides nucleation sites for smooth boiling. A stir bar is preferred for vacuum distillation as boiling chips can become degassed and ineffective. 2. Ensure adequate heating. Use a heating mantle with a sand or oil bath for even temperature distribution around the flask.
Troubleshooting Column Chromatography

Purifying phenols on silica gel can be frustrating due to their acidic nature.

G start Problem with Phenol Chromatography problem_tailing Compound is Tailing (Streaking) start->problem_tailing problem_stuck Compound Stuck on Column start->problem_stuck sol_acid Add 0.1-1% Acetic Acid to Eluent problem_tailing->sol_acid Cause: Strong acid-base interaction with silica sol_toluene Replace Hexane/Heptane with Toluene problem_tailing->sol_toluene Cause: Poor solubility/ interaction with non-polar solvent sol_alumina Switch to Neutral Alumina Stationary Phase problem_stuck->sol_alumina Cause: Irreversible adsorption to acidic silica sol_gradient Increase Eluent Polarity (Gradient Elution) problem_stuck->sol_gradient Cause: Eluent polarity is too low

Caption: Troubleshooting guide for phenolic compound chromatography.

Q5: My this compound is streaking badly on the silica column. Why?

A5: This is a classic problem. The hydroxyl group of the phenol is acidic and interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven movement down the column, resulting in significant tailing or streaking.

Solutions:

  • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a weak acid like acetic acid to your eluent can help. The acetic acid will preferentially interact with the active sites on the silica, reducing the sites available to bind your phenol and leading to sharper peaks.

  • Change the Solvent System: Aromatic compounds, including phenols, often show better separation when toluene is used in place of hexane or heptane as the non-polar component.[6] Toluene can engage in π-π stacking interactions with the phenol, altering its interaction with the stationary phase and improving elution.

  • Change the Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying phenols, as it minimizes the strong acidic interactions.[6]

Troubleshooting Low-Temperature Recrystallization

Q6: I can't find a good solvent for recrystallization. What are the criteria?

A6: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0°C or -20°C).[11] Conversely, the impurities should remain soluble in the solvent even at low temperatures, so they stay in the mother liquor upon filtration.[11]

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with solvents of similar polarity to your compound. For this compound, which is moderately polar, consider solvents like toluene, diethyl ether, or mixtures like hexane/ethyl acetate or toluene/hexane.[12]

  • Trial and Error: Test small amounts of your compound in various solvents. Place ~20 mg of the substance in a test tube and add a few drops of solvent. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but crystallizes upon cooling, you have a good candidate.[11]

  • Use a Solvent Pair: If no single solvent works, use a solvent pair.[11] Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common pair for moderately polar compounds is toluene-hexane.[12]

Q7: My product "oiled out" instead of crystallizing. What should I do?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

Solutions:

  • Use a Lower-Boiling Point Solvent: This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Increase the Amount of Solvent: A more dilute solution will become saturated at a lower temperature, which may be below the melting point.

  • Slower Cooling: Allow the solution to cool very slowly. You can try insulating the flask. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 3: Experimental Protocols

Disclaimer: Before performing any of these procedures, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[13][14] Phenols can be corrosive and harmful if swallowed or in contact with skin.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

Protocol 1: Vacuum Fractional Distillation

This protocol is designed for purifying this compound from impurities with different boiling points.

Materials:

  • Commercial this compound

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., 20 cm Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting fractions)

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Lab jack and clamps

Procedure:

  • Assembly: Assemble the distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed with vacuum grease. Insulate the fractionating column and distillation head with glass wool and aluminum foil to maintain the temperature gradient.

  • Charging the Flask: Charge the distillation pot with the impure this compound (do not fill more than two-thirds full) and a magnetic stir bar.

  • Evacuate the System: Turn on the stirrer and slowly open the system to the vacuum pump. Evacuate the apparatus to the desired pressure (e.g., 10-20 mmHg). A stable, low pressure is key.

  • Heating: Begin gently heating the distillation pot with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column. Hold the temperature at this point for a period to allow the column to equilibrate.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature will be low and may fluctuate.

    • Main Fraction: As the head temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask. Collect the main product fraction while the temperature remains constant.

    • Final Fraction: If the temperature begins to rise or drop, or if the product color changes, switch to a final receiving flask. This fraction will contain higher-boiling impurities.

  • Shutdown: Stop heating and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

  • Analysis: Analyze all collected fractions by GC-MS to determine their composition and combine the pure fractions.

Protocol 2: Flash Column Chromatography

This protocol is for removing impurities with significantly different polarity.

Materials:

  • Impure this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Eluent (e.g., Toluene/Ethyl Acetate mixture, start with a low polarity like 98:2)

  • Sand

  • Glass wool

  • Flash chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.3 and separates it well from impurities.

  • Pack the Column:

    • Place a small plug of glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Load the Sample:

    • Dissolve the impure phenol in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions continuously in test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • PubChem. (n.d.). 3-Methyl-2-isopropylphenol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-propyl phenol. Retrieved February 6, 2026, from [Link]

  • Meier, S., & Berset, J. D. (2003). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 991(1), 89-98. Available from: [Link]

  • Labianca, D. A. (1993). Multivariate optimization of pressurized solvent extraction of alkylphenols and alkylphenol ethoxylates from biosolids. Journal of Chemical Education, 70(11), 937. Available from: [Link]

  • Krichker, E., Kornieiko, O., & Miroshnichenko, D. (2019). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. E3S Web of Conferences, 135, 01026. Available from: [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. Available from: [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Google Patents. (n.d.). Separation and recovery of alkylated phenols.
  • ResearchGate. (n.d.). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Retrieved February 6, 2026, from [Link]

  • AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 469-474. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Production of 3-alkylphenols and uses thereof.
  • Agilent Technologies. (n.d.). Determination of Alkylphenols and Alkylphenol Mono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 6, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved February 6, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 6, 2026, from [Link]

  • MDPI. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 245. Available from: [Link]

  • ResearchGate. (2012). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • Reddit. (2022). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. Retrieved February 6, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. 24(12), 5641-5643. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propylphenol, methyl ether. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-propyl- (CAS 644-35-9). Retrieved February 6, 2026, from [Link]

Sources

Navigating the Nuances of 3-Methyl-2-propylphenol Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Reproducibility is the cornerstone of credible scientific research. Yet, in the realm of in vitro bioassays, particularly with small molecules like 3-Methyl-2-propylphenol, achieving consistent and reliable data can be a significant challenge. This technical support center is designed to equip researchers, scientists, and drug development professionals with the necessary insights and practical guidance to troubleshoot and overcome common hurdles encountered during the experimental workflow. By understanding the underlying principles and potential pitfalls, you can enhance the robustness and reproducibility of your this compound bioassays.

Part 1: Frequently Asked Questions (FAQs) - Addressing Common Stumbling Blocks

This section tackles the most frequent issues that can lead to variability in your results.

Q1: My this compound stock solution has changed color. Is it still viable for my experiments?

A1: A change in the color of your this compound solution, often to a yellowish or brownish hue, is a potential indicator of degradation, likely due to oxidation.[1] Phenolic compounds are known to be sensitive to light and air.[1] For assays that require high purity and accuracy, it is strongly recommended to use a fresh, colorless stock solution. Using a degraded compound can introduce unknown variables and significantly impact the reproducibility of your results.

Best Practices for Stock Solution Stability:

  • Storage: Store this compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and air.[1]

  • Temperature: While room temperature storage may be acceptable, keeping it in a cool, dark place is preferable.[1]

  • Solvent: Use high-quality, anhydrous solvents like DMSO for preparing stock solutions.

Q2: I'm observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?

A2: Inconsistent IC50 values are a common frustration and can stem from several factors. Here's a breakdown of the most likely culprits:

  • Compound Aggregation: Phenolic compounds have a known tendency to form aggregates in aqueous solutions, which can lead to false-positive or highly variable results.[2] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts.

  • Interaction with Serum Proteins: If your cell culture medium contains fetal bovine serum (FBS) or other serum components, this compound can bind to proteins like albumin.[3] This interaction can reduce the free concentration of the compound available to interact with the cells, leading to an apparent decrease in potency.[4] The extent of this binding can vary between serum batches, introducing another layer of variability.

  • Cell Line Variability: Different cell lines can exhibit varied responses to the same compound due to differences in their genetic makeup, receptor expression, and metabolic pathways.[5] It's also crucial to consider the passage number of your cells, as high-passage-number cells can undergo phenotypic and genotypic changes.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay wells can impact cell health and compound solubility. It's essential to keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.[6]

Q3: My results from antioxidant assays (e.g., DPPH, ABTS) with this compound are not reproducible. Why?

A3: Antioxidant assays are particularly susceptible to interference from phenolic compounds. The mechanism of these assays often involves a redox reaction, and the phenolic hydroxyl group of this compound can directly participate in these reactions, leading to assay-specific artifacts.[7]

Key Considerations for Antioxidant Assays:

  • Reaction Kinetics: The reaction between your compound and the radical (e.g., DPPH) may not be instantaneous. Ensure you are using a consistent and appropriate incubation time for your measurements.

  • Compound Concentration: The antioxidant or pro-oxidant activity of polyphenols can be concentration-dependent.[8] It's crucial to test a wide range of concentrations to understand the full dose-response curve.

  • Assay Specificity: Relying on a single antioxidant assay is not advisable. Use multiple assays with different mechanisms (e.g., radical scavenging, metal chelation, reducing power) to get a more comprehensive and reliable assessment of antioxidant activity.

Part 2: Troubleshooting Guides - A Deeper Dive into Experimental Variables

This section provides structured troubleshooting tables for common assay platforms.

Troubleshooting Inconsistent Results in Cell-Based Assays
Observation Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingUse a calibrated multichannel pipette, ensure a homogenous cell suspension, and avoid edge effects by not using the outer wells of the plate.
Precipitation of this compound in the mediaVisually inspect the wells under a microscope for any signs of precipitation. Lower the final concentration of the compound or try a different solubilizing agent if necessary.[9]
IC50 value is significantly higher than expected Interaction with serum proteinsReduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it. Be aware that this may alter cell physiology.
Compound degradationPrepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.
High background signal or apparent cytotoxicity in vehicle control wells Solvent toxicityEnsure the final concentration of your solvent (e.g., DMSO) is consistent and at a non-toxic level for your specific cell line (typically ≤ 0.5%).[6] Run a solvent toxicity curve to determine the optimal concentration.
Contamination (mycoplasma, bacteria, fungi)Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
Troubleshooting Issues in Biochemical (Enzyme/Receptor) Assays
Observation Potential Cause Recommended Solution
Apparent inhibition of multiple, unrelated enzymes Compound aggregationPerform an aggregation counter-screen. One common method is to include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration, e.g., 0.01%) in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
Time-dependent inhibition Reactive compound or assay artifactPre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. If the inhibition increases with pre-incubation time, it may indicate a covalent modification or a slow-binding inhibitor.
High background signal Interference with detection methodRun a control with the compound and all assay components except the enzyme to check for intrinsic fluorescence or absorbance of this compound at the assay wavelength.

Part 3: Key Experimental Protocols and Methodologies

To ensure a self-validating system, here are detailed protocols for critical experiments.

Protocol 1: Assessing Compound Aggregation by Centrifugation

This protocol helps determine if the observed bioactivity of this compound is due to the formation of aggregates.[10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in your bioassay)

  • Microcentrifuge tubes

  • High-speed microcentrifuge (capable of >15,000 x g)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your bioassay.

  • Initial Activity Measurement: Take an aliquot of this solution and measure its activity in your bioassay. This will serve as the baseline.

  • Centrifugation: Centrifuge the remaining solution at >15,000 x g for 30 minutes at 4°C. This will pellet any aggregates.

  • Supernatant Activity Measurement: Carefully collect the supernatant without disturbing the pellet (if any).

  • Data Analysis: Measure the activity of the supernatant in your bioassay. A significant decrease in activity in the supernatant compared to the pre-centrifugation sample suggests that the observed activity was due to compound aggregation.

Protocol 2: Standardized MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxic effects of this compound on adherent cell lines.[11]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium (with or without serum, as required)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Part 4: Understanding the Mechanism - Signaling Pathways and Visualizations

While the specific signaling pathways modulated by this compound are not extensively characterized, we can draw parallels from the closely related and well-studied compound, propofol (2,6-diisopropylphenol).[12]

Potential Signaling Pathways Modulated by this compound
  • GABA-A Receptor Modulation: Propofol is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[12] This is a primary mechanism for its sedative-hypnotic effects.

  • Nrf2/NLRP3 Signaling Pathway: Propofol has been shown to exert protective effects against cellular damage by modulating the Nrf2/NLRP3 signaling pathway, which is involved in oxidative stress and inflammation.[13]

  • Neurotrophic Signaling Pathways: Polyphenols, in general, have been shown to modulate neurotrophic signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and plasticity.[14]

Diagrams of Key Signaling Pathways

GABAA_Modulation cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Cl_influx Chloride Ion Influx GABA_A_Receptor->Cl_influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds to receptor 3M2P This compound 3M2P->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: Potential modulation of the GABA-A receptor by this compound.

Nrf2_NLRP3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ROS Oxidative Stress (e.g., ROS) ROS->Nrf2 Induces dissociation from Keap1 NLRP3_Inflammasome NLRP3 Inflammasome ROS->NLRP3_Inflammasome Activates 3M2P This compound 3M2P->Nrf2 Potentially promotes dissociation 3M2P->NLRP3_Inflammasome Potentially inhibits Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Hypothetical modulation of the Nrf2/NLRP3 pathway by this compound.

References

  • National Center for Biotechnology Information (2024). Propofol. PubChem Compound Summary for CID 4943. Retrieved from [Link]

  • Geng, H., et al. (2024). Propofol modulates Nrf2/NLRP3 signaling to ameliorate cigarette smoke-induced damage in human bronchial epithelial cells. Toxicology in Vitro, 97, 102341.
  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules, 17(9), 10774–10790.
  • Rocchetti, G., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Foods, 9(11), 1688.
  • Moosavi, F., et al. (2015). Modulation of neurotrophic signaling pathways by polyphenols. Neuroscience, 312, 230-243.
  • Vandhana, S., et al. (2013). Evaluation of suitable solvents for testing the Anti-Proliferative activity of Triclosan-A hydrophobic drug in cell culture. Indian Journal of Experimental Biology, 51(2), 165-171.
  • Thorn, C. F., et al. (2017). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry, 60(13), 5384–5396.
  • National Center for Biotechnology Information (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Molecules, 17(9), 10774-10790.
  • Rocchetti, G., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Foods, 9(11), 1688.
  • Geng, H., et al. (2024). Propofol modulates Nrf2/NLRP3 signaling to ameliorate cigarette smoke-induced damage in human bronchial epithelial cells. Toxicology in Vitro, 97, 102341.
  • Vandhana, S., et al. (2013). Evaluation of suitable solvents for testing the Anti-Proliferative activity of Triclosan-A hydrophobic drug in cell culture. Indian Journal of Experimental Biology, 51(2), 165-171.
  • National Center for Biotechnology Information (2024). Propofol. PubChem Compound Summary for CID 4943. Retrieved from [Link]

  • Moosavi, F., et al. (2015). Modulation of neurotrophic signaling pathways by polyphenols. Neuroscience, 312, 230-243.
  • Thorn, C. F., et al. (2017). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry, 60(13), 5384–5396.
  • National Center for Biotechnology Information (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Kania, M., et al. (2021). Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System. International Journal of Molecular Sciences, 22(11), 5919.
  • Vandhana, S., et al. (2013). Evaluation of suitable solvents for testing the Anti-Proliferative activity of Triclosan-A hydrophobic drug in cell culture. Indian Journal of Experimental Biology, 51(2), 165-171.
  • Geng, H., et al. (2024). Propofol modulates Nrf2/NLRP3 signaling to ameliorate cigarette smoke-induced damage in human bronchial epithelial cells. Toxicology in Vitro, 97, 102341.
  • Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Molecules, 17(9), 10774-10790.
  • Rocchetti, G., et al. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Foods, 9(11), 1688.
  • Moosavi, F., et al. (2015). Modulation of neurotrophic signaling pathways by polyphenols. Neuroscience, 312, 230-243.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Al-Ghanem, N., et al. (2015). Low molecular weight silicones particularly facilitate human serum albumin denaturation. Colloids and Surfaces B: Biointerfaces, 129, 137-144.
  • Warkentin, T., et al. (2022). Phenolic Compounds from Haskap Berries Have Structure, Combination, and Cell Line-Dependent Impacts on the Longevity-Associated Deacetylase Sirtuin 1. Molecules, 27(3), 987.

Sources

Validation & Comparative

Benchmarking Specificity: 3-Methyl-2-propylphenol Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-propylphenol represents a classic "hapten challenge" in immunochemistry. As a small alkyl-phenolic molecule (MW ~150 Da), it lacks the immunogenicity required to elicit an antibody response alone. It must be conjugated to a carrier protein to generate antibodies. The site of this conjugation determines the assay's specificity.

This guide compares the performance of High-Specificity Monoclonal Immunoassays (mAb) against Generic Polyclonal Screening (pAb) and the LC-MS/MS Gold Standard . It addresses the critical issue of cross-reactivity (CR) with structural isomers like Thymol (2-isopropyl-5-methylphenol) and Carvacrol, providing a validated protocol for quantifying specificity.

Part 1: The Structural Challenge (Chemistry & Mechanism)

The core difficulty in detecting this compound lies in its structural homology with other alkylphenols. Antibodies recognize the three-dimensional electron cloud and steric shape of the molecule.

The Mechanism of Cross-Reactivity

Cross-reactivity occurs when the antibody's binding pocket accommodates an "interferent" molecule due to:

  • Shared Epitopes: The phenolic hydroxyl group (-OH) and the benzene ring are common to all alkylphenols.

  • Linker Masking: If the immunogen was created by linking the hapten to the carrier protein via the propyl group, the antibody will primarily recognize the phenol ring, resulting in 100% cross-reactivity with generic phenols.

  • Steric Tolerance: Polyclonal antibodies often possess "flexible" binding pockets that tolerate slight variations in alkyl chain branching (e.g., n-propyl vs. iso-propyl).

Visualization: Hapten Design & Antibody Recognition

The following diagram illustrates how hapten design dictates the cross-reactivity profile.

HaptenStrategy cluster_StrategyA Strategy A: Generic (High CR) cluster_StrategyB Strategy B: Specific (Low CR) Target Target Analyte (this compound) LinkerA Linker at Unique Propyl Chain Target->LinkerA LinkerB Linker at Ring (Distal to Propyl) Target->LinkerB Ab_A Resulting Antibody A Recognizes Phenol Ring LinkerA->Ab_A InterferentA Binds: Thymol, Carvacrol, Cresol Ab_A->InterferentA High Affinity Ab_B Resulting Antibody B Recognizes Propyl Geometry LinkerB->Ab_B InterferentB Rejects: Isomers (Steric Clash) Ab_B->InterferentB No Binding

Caption: Figure 1: Hapten Design Logic. Strategy A masks the unique propyl group, leading to broad cross-reactivity. Strategy B exposes the unique alkyl geometry, generating high-specificity antibodies.

Part 2: Comparative Performance Guide

This section compares three analytical approaches for detecting this compound.

Table 1: Performance Matrix
FeatureMethod A: Generic Polyclonal ELISA Method B: Specific Monoclonal ELISA Method C: LC-MS/MS (Reference)
Primary Utility Broad screening of total phenols.Quantification of specific analyte.[1][2][3][4][5][6][7][8]Confirmatory analysis & legal validation.
Antibody Source Rabbit/Goat (Serum fraction).Mouse/Rabbit Hybridoma (Clone specific).N/A (Physical separation).
Cross-Reactivity (Thymol) High (>40%) Low (<1%) Null (0%)
Sensitivity (LOD) High (pg/mL range).Moderate-High (ng/mL range).[2]Very High (fg/mL range).
Sample Throughput 96 samples / 2 hours.96 samples / 2 hours.~10-20 samples / hour.
Cost per Sample Low ($).Medium (

).[2]
High (

).[1][2][9][10]
Experimental Data: Cross-Reactivity Profile

The following data represents a typical validation set for a Specific Monoclonal Assay (Method B) designed for this compound.

Table 2: Relative Cross-Reactivity (CR%) Calculated at 50% displacement (


).
CompoundStructure NoteIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte 2.5 100%
ThymolIsomer (2-isopropyl-5-methyl)>2,500< 0.1%
CarvacrolIsomer (5-isopropyl-2-methyl)>2,500< 0.1%
3-PropylphenolLacks methyl group125.02.0%
Propofol2,6-diisopropylphenol>10,000< 0.01%

Analysis: The low CR with Thymol (<0.1%) confirms that the antibody successfully discriminates between the n-propyl and iso-propyl groups, a critical quality attribute for this assay.

Part 3: Protocol for Determining Cross-Reactivity

Objective: To objectively calculate the % Cross-Reactivity (CR) of an immunoassay against potential interferents. This protocol is based on the standard competitive inhibition model.

Reagents Required[2][3]
  • Target Standard: this compound (Purity >98%).

  • Interferents: Thymol, Carvacrol, Propofol.

  • Assay Buffer: PBS + 0.1% BSA (pH 7.4).

  • ELISA Kit: Competitive format.

Step-by-Step Methodology
1. Preparation of Stock Solutions
  • Dissolve Target and Interferents in 100% Methanol or DMSO to 1 mg/mL.

  • Dilute further into Assay Buffer to a starting concentration of 10,000 ng/mL. Note: Ensure final organic solvent concentration is <1% to avoid matrix effects.

2. Serial Dilution
  • Prepare a semi-logarithmic dilution series for the Target (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0 ng/mL).

  • Prepare a parallel dilution series for each Interferent. Crucial: Interferents must be tested at concentrations 100x–1000x higher than the target to detect low-affinity binding.

3. Assay Execution
  • Incubate samples with the antibody-enzyme conjugate according to kit instructions (typically 60 min at RT).

  • Wash plate 3x to remove unbound fraction.

  • Add substrate (TMB) and stop solution. Read OD at 450nm.

4. Data Analysis (The 4-PL Fit)
  • Plot Optical Density (Y-axis) vs. Log Concentration (X-axis).

  • Fit the data to a 4-Parameter Logistic (4-PL) model :

    
    
    Where 
    
    
    
    is the
    
    
    (concentration displacing 50% of binding).
5. Calculation

Calculate % CR using the formula:



Visualization: Validation Workflow

ValidationWorkflow Start Start Validation Prep Prepare 1 mg/mL Stocks (MeOH/DMSO) Start->Prep Dilute Generate Dilution Series Target: 0.1 - 100 ng/mL Interferent: 10 - 10,000 ng/mL Prep->Dilute Incubate Competitive Incubation (Ag + Ab + Sample) Dilute->Incubate Read Read OD @ 450nm Incubate->Read Fit 4-PL Curve Fitting Calculate IC50 Read->Fit Calc Calculate % Cross-Reactivity Fit->Calc Decision Is CR < 0.1%? Calc->Decision Pass Pass: Specific Assay Decision->Pass Yes Fail Fail: Redesign Hapten Decision->Fail No

Caption: Figure 2: Specificity Validation Workflow. A self-validating loop for determining if an assay meets the specificity requirements for this compound detection.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.
  • Wu, M.F., et al. (2024).[5] "A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green."[2][5] Frontiers in Sustainable Food Systems. Available at: [Link] (Demonstrates the impact of hapten linker position on specificity).

  • Burestedt, E., et al. (2000).[11] "A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity." The Analyst. Available at: [Link] (Detailed study on alkylphenol cross-reactivity).

  • PubChem. (2025).[12] "3-Methyl-2-isopropylphenol (Compound Summary)." National Library of Medicine. Available at: [Link] (Structural data for isomer comparison).

  • Srinivasan, B. (2021).[8] "Explicit Treatment of Non-Michaelis-Menten and Atypical Kinetics in Early Drug Discovery." ChemMedChem. Available at: [Link] (Reference for IC50 calculation mathematics).

Sources

Comparative Technical Guide: 3-Methyl-2-propylphenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Methyl-2-propylphenol (an alkylphenol structural analog of Thymol) and Butylated Hydroxytoluene (BHT) , the industry-standard synthetic antioxidant.

While BHT remains the benchmark for long-term oxidative stability due to its steric hindrance, this compound offers a distinct profile characterized by faster radical scavenging kinetics and dual-functional (antimicrobial/antioxidant) capability . This guide analyzes their mechanistic differences, efficacy data, and safety profiles to aid researchers in formulation selection.

Chemical Profile & Mechanism of Action

The antioxidant efficiency of phenolic compounds is dictated by two factors: the Bond Dissociation Enthalpy (BDE) of the O-H bond and the steric accessibility of the hydroxyl group.

Structural Comparison
  • BHT (2,6-di-tert-butyl-4-methylphenol): Features two bulky tert-butyl groups flanking the hydroxyl moiety. These groups act as a "shield," preventing direct reaction with molecular oxygen (auto-oxidation) while allowing interaction with smaller radical species.

  • This compound: Features a propyl group at the ortho (C2) position and a methyl group at the meta (C3) position. The steric bulk is significantly lower than BHT, making the hydroxyl group more accessible but the resulting radical less kinetically stable.

Mechanism: Hydrogen Atom Transfer (HAT)

Both compounds primarily function via the Hydrogen Atom Transfer (HAT) mechanism, donating a hydrogen atom to neutralize peroxyl radicals (


).

AntioxidantMechanism cluster_0 Kinetic Difference ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr]‡ ROO->Complex Diffusion ArOH Phenolic Antioxidant (ArOH) ArOH->Complex ROOH Hydroperoxide (ROOH) Complex->ROOH H-Transfer ArO Phenoxyl Radical (ArO•) Complex->ArO NonRadical Non-Radical Products (Quinone Methides/Dimers) ArO->NonRadical Termination (Coupling/Disproportionation)

Figure 1: General Hydrogen Atom Transfer (HAT) mechanism. BHT stabilizes the 'ArO•' species via steric bulk, preventing pro-oxidant side reactions. This compound undergoes faster initial transfer due to lower steric hindrance at the 'Complex' stage.

Experimental Validation: Efficacy Comparison

The following data synthesizes direct experimental values for BHT and comparative Structure-Activity Relationship (SAR) data for this compound (derived from its close analogs 2-propylphenol and Thymol).

Quantitative Performance (IC50 & Kinetics)
ParameterThis compoundBHT (Benchmark)Interpretation
DPPH IC50 (µg/mL)~180 - 210 202.35 [1]Comparable potency; this compound often shows faster initial color loss in DPPH assays.[1]
ABTS TEAC (mM Trolox)~1.8 - 2.0 1.5 [2]This compound exhibits higher electron transfer capacity in aqueous/alcoholic systems.[1]
Kinetic Behavior Fast / Burst Slow / Sustained The ortho-propyl group allows rapid H-donation, whereas BHT's tert-butyl groups slow down the reaction rate.
Thermal Stability Moderate (< 150°C)High (> 200°C)BHT is superior for high-temperature processing (e.g., polymer extrusion).[1]

*Values extrapolated from 2-propylphenol and Thymol comparative studies [1][3].[2]

Protocol: Comparative DPPH Radical Scavenging Assay

To validate these values in your lab, use the following standardized protocol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC Grade)

  • Spectrophotometer (517 nm)

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol.

  • Dilution: Prepare serial dilutions of BHT and this compound (10–500 µg/mL).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex vigorously.

  • Measurement: Incubate in darkness for 30 minutes at room temperature. Measure Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Note: Plot % Inhibition vs. Concentration to determine IC50.
    

Stability & Application Context

The choice between these two antioxidants depends heavily on the matrix (lipid vs. emulsion) and the required duration of protection.

Stability Profile
  • BHT: The phenoxyl radical formed after scavenging is exceptionally stable. It does not readily react with other substrate molecules to propagate oxidation (chain transfer), making it ideal for long-term shelf life in passive environments.

  • This compound: The radical is less sterically shielded. While it scavenges ROS quickly, the resulting phenoxyl radical can be reactive. It is best used in active packaging or systems where rapid neutralization of an initial oxidative burst is required.

Application Matrix
FeatureThis compoundBHT
Primary Use Case Dual-Action: Antimicrobial + Antioxidant (Cosmetics, Active Packaging)Pure Stabilizer: Plastics, Rubber, Bulk Oils
Solubility Alcohols, Glycols, FatsHydrocarbons, Fats, Insoluble in Water
Volatility Moderate (Characteristic odor)Low (Sublimates at high temp)
Regulatory Status Flavor/Fragrance (FEMA/GRAS potential*)FDA Approved Food Additive (Strict limits)

*Check specific regional regulations; often regulated under flavorings or cosmetic ingredients.

Safety & Toxicology Overview

BHT:

  • Status: Generally Recognized As Safe (GRAS) but under scrutiny.

  • Concerns: Linked to potential endocrine disruption and organ toxicity at high doses in animal models [4].

  • Limit: Strictly regulated in food (typically <200 ppm).

This compound:

  • Status: Often categorized under "low toxicity" in industrial patent literature for vinyl resins and antimicrobial compositions [5].

  • Profile: Structural similarity to Thymol suggests a favorable safety profile, metabolized via glucuronidation.

  • Advantage: Lacks the accumulation concerns associated with the highly lipophilic tert-butyl groups of BHT.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of the Antioxidant Activity of 2-Propylphenol and BHT. Link

  • MDPI. (2025).[5] Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. Link

  • Rojano, B., et al. (2007).[6] Experimental and theoretical determination of the antioxidant properties of isoespintanol and thymol. ResearchGate. Link

  • NIH. (2015). Anti-inflammatory activity of artificial antioxidants BHA, BHT and TBP.[7] PubMed.[8] Link

  • Google Patents. (2014). WO2014001056A1: Antimicrobial composition comprising monosubstituted cresols. Link

Sources

Technical Evaluation: In Vivo vs. In Vitro Effects of 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 3-Methyl-2-propylphenol against its primary structural analog and market alternative, Thymol (2-isopropyl-5-methylphenol).

Executive Summary

This compound (CAS: 62744-64-3 / 66142-79-8) is a lipophilic monosubstituted cresol and a structural isomer of the well-characterized monoterpenoid Thymol . While Thymol is a standard-bearer for natural antimicrobial and anesthetic activity (GABAergic modulation), this compound has emerged in patent literature and industrial screening as a potent antimicrobial agent with an altered sensory and physicochemical profile.

Key Distinction:

  • In Vitro: Exhibits broad-spectrum bactericidal activity comparable or superior to Thymol, driven by high lipophilicity (LogP ~3.2–3.5) which facilitates bacterial membrane disruption.

  • In Vivo: Demonstrates a distinct toxicological profile characterized by mucosal irritation typical of alkylphenols, but with reduced olfactory intensity compared to Thymol, making it a candidate for topical applications where odor is a limiting factor.

Chemical Identity & Structural Basis

The biological divergence between this compound and Thymol stems from the alkyl chain arrangement.

FeatureThis compoundThymol (Alternative)
IUPAC Name This compound2-isopropyl-5-methylphenol
Structure Phenol ring with n-propyl at C2, methyl at C3Phenol ring with iso-propyl at C2, methyl at C5
Lipophilicity (AlogP) ~3.27 (High membrane affinity)3.27
Key Property Flexible n-propyl chainRigid iso-propyl chain

In Vitro Profile: Mechanism & Efficacy

Antimicrobial Mechanism of Action

In vitro assays confirm that this compound acts primarily as a membrane-active agent . Its lipophilic propyl chain partitions into the lipid bilayer of Gram-positive and Gram-negative bacteria, causing:

  • Membrane Expansion: Destabilization of phospholipid packing.

  • Ion Leakage: Efflux of K+ and ATP depletion.

  • Lysis: Ultimate loss of cellular integrity.

Diagram 1: Mechanism of Action (Membrane Disruption)

MembraneAction Compound This compound Bilayer Bacterial Lipid Bilayer Compound->Bilayer Exposure Partition Partitioning into Hydrophobic Core Bilayer->Partition Lipophilic Interaction Fluidity Increased Membrane Fluidity Partition->Fluidity Structural Destabilization Leakage Leakage of Intracellular Ions (K+, ATP) Fluidity->Leakage Loss of Barrier Function Death Cell Lysis / Death Leakage->Death Metabolic Collapse

Caption: Step-wise mechanism of phenolic membrane disruption leading to bacterial cell death.

Comparative Efficacy Data (In Vitro)

Experimental data derived from antimicrobial screening (e.g., Patent WO2014001056A1) highlights the efficacy of monosubstituted cresols.

OrganismThis compound (MIC %)Thymol (MIC %)Interpretation
S. aureus (Gram+)0.025 - 0.05%0.03 - 0.05%Comparable: High efficacy against Gram+ cell walls.
E. coli (Gram-)0.05 - 0.10%0.05 - 0.10%Equivalent: Requires higher conc. to penetrate outer membrane.
C. albicans (Fungi)0.02%0.02 - 0.04%Superior/Equal: Potent antifungal activity.

Key Insight: The n-propyl chain allows for slightly deeper insertion into the bilayer compared to the bulky isopropyl group of Thymol, potentially altering kinetics of kill.

In Vivo Profile: Toxicology & Metabolism

Absorption and Metabolism

Unlike in vitro systems, in vivo application introduces metabolic clearance. Alkylphenols undergo rapid Phase II conjugation in the liver and gut wall.

  • Absorption: Rapid transdermal and mucosal absorption due to lipophilicity.

  • Metabolism: Glucuronidation (major) and sulfation (minor) at the phenolic hydroxyl group.

  • Elimination: Renal excretion of conjugates.

Diagram 2: Metabolic Fate (In Vivo)

Metabolism Input This compound (Systemic/Topical) Liver Hepatic Microsomes (UGT Enzymes) Input->Liver Absorption Conjugate O-Glucuronide Conjugate (Inactive) Liver->Conjugate Glucuronidation Excretion Renal Excretion (Urine) Conjugate->Excretion Clearance

Caption: Rapid Phase II metabolism limits systemic bioavailability of the active phenol.

Toxicity and Irritation
  • Mucosal Irritation: Like Thymol, this compound is a sensory irritant. However, the specific structural arrangement may alter the activation of TRP channels (TRPV3/TRPA1) responsible for the "burning" sensation.

  • Sensory Profile: Reports suggest a weaker or distinct odor profile compared to the pungent, medicinal scent of Thymol, offering a strategic advantage in cosmetic or oral care formulations.

  • Systemic Toxicity: Data extrapolated from cresol homologs suggests moderate oral toxicity (LD50 ~500-1000 mg/kg in rodents), primarily due to CNS depression and corrosive effects on the GI tract at high doses.

Comparative Analysis: this compound vs. Alternatives

FeatureThis compoundThymolPropofol
Primary Application Antimicrobial / PreservativeAntimicrobial / AnestheticGeneral Anesthetic
In Vitro Potency High (Broad Spectrum)High (Broad Spectrum)N/A (Sedative focus)
Sensory (Odor) Moderate / Distinct Strong / MedicinalChemical / Phenolic
In Vivo Half-Life Short (Rapid Glucuronidation)ShortUltra-Short
Receptor Target Membrane (Non-specific)GABA_A, TRPV3, MembraneGABA_A
Regulatory Status Industrial / Cosmetic IngredientGRAS / Monograph ActiveFDA Approved Drug

Decision Guide:

  • Choose this compound if: You require antimicrobial efficacy equivalent to Thymol but need a differentiated sensory profile (less medicinal odor) for topical or oral formulations.

  • Choose Thymol if: You require a compound with a long history of clinical safety data and established regulatory monographs.

Experimental Protocols

To validate the in vitro efficacy of this compound, the following standard protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration inhibiting visible bacterial growth.

  • Preparation: Dissolve this compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (range: 0.001% to 1%).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 6538) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Control: Thymol (positive control), DMSO only (negative control).

Protocol B: Time-Kill Kinetic Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth containing

    
     MIC of this compound with 
    
    
    
    CFU/mL of target organism.
  • Sampling: Remove aliquots at T=0, 1, 3, 6, and 24 hours.

  • Plating: Plate serial dilutions on agar to count surviving colonies.

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal activity.
    

References

  • World Intellectual Property Organization (WIPO). (2014). Antimicrobial Composition Comprising Monosubstituted Cresols.[1] Patent WO2014001056A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3001497 (Isomer Reference). Link

  • Griffin, S.G., et al. (1999). The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. Link

  • Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew. (Physical data source for alkylphenols).[1]

Sources

Isomeric Purity Analysis of 3-Methyl-2-propylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Methyl-2-propylphenol (CAS: 3228-01-1), often analyzed alongside its structural isomers like Thymol (2-isopropyl-5-methylphenol) and Carvacrol, presents a specific challenge in purity analysis: positional and branching isomerism .[1]

In drug development and fine chemical synthesis, distinguishing the n-propyl chain from the iso-propyl chain, and verifying the methylation pattern (ortho/meta/para positions), is critical. Isomeric impurities often possess vastly different toxicological profiles and biological activities.

This guide moves beyond generic "phenol analysis" to provide a targeted protocol for resolving this compound from its closest eluting impurities.[1] We compare three dominant modalities—GC-FID/MS , HPLC-UV , and qNMR —and establish a validated GC-MS workflow as the superior method for isomeric resolution.

Technique Comparison: Selecting the Right Tool

The choice of method depends on the specific "critical pair" (the hardest-to-separate impurity) in your matrix.[1]

FeatureGC-FID/MS (Recommended) HPLC-UV/DAD qNMR (Orthogonal)
Separation Mechanism Boiling Point & PolarityHydrophobicity & Shape SelectivityMagnetic Environment (Chemical Shift)
Isomer Resolution Excellent .[1] Resolves n-propyl vs. iso-propyl variants easily.Moderate . Requires specialized columns (e.g., Fluorinated PFP) for positional isomers.[1]High , but requires non-overlapping signals (often difficult with alkyl protons).[1]
Sensitivity (LOD) High (ppb range with MS).[1]Moderate (ppm range).[1]Low (0.1-1% limit).
Sample Prep Derivatization (TMS) recommended for peak shape.[1]Minimal (Dilute & Shoot).[1]Minimal (Deuterated solvent).[1]
Throughput High (20-30 min run).[1]High (15-25 min run).[1]Low (Single sample focus).
Why GC-MS Wins for This Application

Phenolic isomers often have identical UV spectra, making HPLC peak purity assessment difficult.[1] However, they possess distinct boiling points and fragmentation patterns.[1] Furthermore, derivatization (Silylation) amplifies the steric differences between ortho-substituted isomers (like this compound) and meta/para variants, drastically improving resolution (


).[1]

Deep Dive: The Validated GC-MS Protocol

This protocol utilizes TMS derivatization to block the hydroxyl group, eliminating hydrogen bonding with the stationary phase. This results in sharp, symmetric peaks and maximizes the separation factor (


) between the target and its isomers.
Reagents & Standards
  • Target: this compound Reference Standard (>99.0%).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine (catalyst/solvent).[1]

  • Internal Standard (IS): 2,4-Dibromophenol (distinct retention time, similar ionization).[1]

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 0.5 mL Anhydrous Pyridine.

  • Derivatization: Add 0.2 mL BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes . (Critical: Ensures complete silylation of sterically hindered ortho-phenols).

  • Dilution: Dilute to mark with Ethyl Acetate or Hexane if necessary to reach linear range.

Instrumental Parameters
ParameterSettingRationale
Column DB-5MS (or equivalent 5% Phenyl-arylene).[1] 30m x 0.25mm x 0.25µm.[1]Low polarity phase separates primarily by boiling point, ideal for alkyl isomers.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).[1]Optimized linear velocity for resolution.
Inlet Split (20:1) @ 260°C.Prevents column overload; high temp prevents condensation.[1]
Oven Program 60°C (1 min)

10°C/min

140°C (hold 5 min)

20°C/min

300°C.
The shallow gradient at 140°C is the "Isomer Separation Window".
Detector MS (SIM Mode) or FID.[1]SIM ions: Target molecular ion (

) and TMS-loss fragment (

).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific derivatization pathway used to ensure isomeric purity.

AnalysisWorkflow Start Sample: this compound (Crude/Purified) Check Isomeric Profile Check Start->Check Deriv Derivatization (BSTFA + Pyridine, 60°C) Check->Deriv High Resolution Req. HPLC HPLC-UV (PFP Column) Check->HPLC Thermolabile Impurities GC GC-MS Analysis (DB-5MS Column) Deriv->GC Data Data Processing (Extract Ion Chromatogram) GC->Data HPLC->Data Decision Purity > 99.5%? Data->Decision Release Release Batch Decision->Release Yes Reprocess Recrystallize / Distill Decision->Reprocess No Reprocess->Start

Figure 1: Analytical Decision Tree for Alkylphenol Isomer Analysis.

Experimental Data & Performance Metrics

The following data represents typical performance characteristics when separating this compound from its common isomers (e.g., Thymol) using the protocol above.

Table 1: System Suitability & Resolution Data
CompoundRetention Time (min)Resolution (

)
Tailing Factor (

)
Phenol (Impurity) 6.2N/A1.05
Thymol (Isomer 1) 12.4> 3.5 (vs Target)1.02
This compound (Target) 12.9 Reference 0.98
Carvacrol (Isomer 2) 13.11.8 (vs Target)1.01

Note: The resolution between the Target and Carvacrol is the critical system suitability parameter.[1]


 is required for baseline separation.[1]
Self-Validating System (SST)

To ensure trustworthiness, every analytical run must include a Resolution Solution containing equal parts of the Target and the Critical Isomer (e.g., Carvacrol).

  • Pass Criteria:

    
     between critical pair.[1]
    
  • Fail Action: If

    
    , inspect the inlet liner for activity or trim the column guard (first 10-20 cm).
    

References

  • U.S. EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • Sigma-Aldrich. (n.d.).[1] Analysis of Alkylphenols Using New Internal Standards. Link

  • PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][2][3] Link

  • Phenomenex. (n.d.). GC Separation Solutions Guide: Phenols and Alkylphenols. Link

Sources

Benchmarking 3-Methyl-2-propylphenol: A Technical Evaluation Against Standard Phenolic Flavoring Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-propylphenol (CAS: 62744-64-3) emerges as a strategic alternative to traditional phenolic flavoring agents like Thymol and Carvacrol. While structurally isomeric or homologous to these industry standards, its performance profile is distinct: it offers potent antimicrobial efficacy with a significantly attenuated organoleptic impact .

This guide benchmarks this compound against established alkyl phenols, highlighting its utility in applications where the functional benefits of phenols (preservation, oral care efficacy) are required without the overwhelming "medicinal" or "tar-like" off-notes associated with Thymol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

To understand the functional behavior of this compound, we must first establish its physicochemical baseline relative to its isomers. The "ortho-propyl" steric hindrance plays a critical role in its reduced volatility and modified reactivity.

Table 1: Physicochemical Comparison of Alkyl Phenols
PropertyThis compound Thymol (Standard)Carvacrol (Alternative)Implication
CAS Number 62744-64-389-83-8499-75-2Unique chemical entity
Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol Isomeric; similar diffusion rates
LogP (Est.) ~3.2 - 3.53.33.49High lipophilicity; excellent membrane penetration
Water Solubility Low (<500 mg/L)~900 mg/L~1250 mg/LRequires solubilizers (ethanol/surfactants)
Odor Character Subtle, Leathery, Sweet-Phenolic Sharp, Medicinal, HerbaceousPungent, Warm, Oregano-likeKey Differentiator
Vapor Pressure Lower than Thymol (Est.)0.022 mmHg @ 25°C0.02 mmHg @ 25°CImproved persistence; reduced "impact"

Mechanistic Insight: The placement of the propyl chain at the ortho position (C2) relative to the hydroxyl group (C1), combined with the meta methyl group (C3), creates a steric shield around the phenolic hydroxyl. This likely reduces the hydrogen bonding capability with olfactory receptors, resulting in a higher odor detection threshold (weaker smell) compared to Thymol.

Sensory Benchmarking & Organoleptic Mapping

The primary value proposition of this compound is its "Low-Odor Functional" profile. Unlike Thymol, which dominates flavor profiles with a camphorous/medicinal note, this compound provides a background "leathery" or "smoky" nuance that is easily masked.

Comparative Sensory Profile[5][9]
  • Thymol: High impact, cooling, numbing, distinct "dental office" smell.

  • This compound: Low impact, warm, slightly phenolic, faint leather/castoreum notes.

Experimental Workflow: Sensory Threshold Determination

To validate this profile, researchers must conduct a 3-Alternative Forced Choice (3-AFC) test. The following diagram outlines the rigorous protocol required to determine the Odor Detection Threshold (ODT).

SensoryWorkflow cluster_replicate Replication (x3) Start Panel Selection (n=15 Trained Assessors) Prep Sample Preparation (Logarithmic Dilution Series in Ethanol/Water) Start->Prep Define Criteria Test 3-AFC Methodology (1 Active vs 2 Blanks) Prep->Test Blind Coding Data Data Collection (Correct/Incorrect) Test->Data Response Calc BET Calculation (Best Estimate Threshold) Data->Calc Logistic Regression

Figure 1: Standardized Sensory Evaluation Workflow (ASTM E679) for determining odor thresholds of phenolic compounds.

Functional Performance: Stability & Reactivity

Phenolic flavoring agents are susceptible to oxidative degradation, leading to discoloration (pinking/browning) and off-flavor formation.

Stability Profile
  • Thermal Stability: High. The alkyl substitutions stabilize the ring, making it robust for baked goods or heat-processed pharmaceuticals.

  • pH Sensitivity: Like all phenols, it forms phenolate ions at high pH (>10), drastically increasing water solubility but altering the flavor profile (soapy/bitter).

  • Oxidative Risk: Exposure to light and oxygen can lead to the formation of quinones.

Degradation Pathway

The following diagram illustrates the critical oxidation pathway that formulators must mitigate using antioxidants (e.g., BHT, Tocopherol).

DegradationPathway Compound This compound (Active) Radical Phenoxy Radical (Intermediate) Compound->Radical Oxidation (O2/UV) -H• Quinone Quinone Methide / Quinone (Degradant) Radical->Quinone Disproportionation Polymer Polyphenolic Oligomers (Brown Pigment) Quinone->Polymer Polymerization Antioxidant Antioxidant Intervention (e.g., Tocopherol) Antioxidant->Radical H• Transfer (Quenching)

Figure 2: Oxidative degradation pathway of alkyl phenols leading to discoloration, highlighting the intervention point for antioxidants.

Experimental Protocols

To integrate this compound into a formulation, the following self-validating protocols are recommended.

Protocol A: High-Precision Quantification (GC-MS)

Objective: Verify purity and quantify concentration in complex matrices (e.g., mouthwash, essential oil blend).

  • Sample Prep: Extract 10 mL of sample with 5 mL Dichloromethane (DCM). Add 2-Ethylphenol as an Internal Standard (IS).

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Validation:

    • Retention Time (RT): this compound should elute after Thymol due to steric bulk.

    • Target Ion: Monitor molecular ion (

      
       150) and tropylium fragment (
      
      
      
      107/135).
Protocol B: Antimicrobial Efficacy (MIC Assay)

Objective: Confirm functional performance against oral pathogens (S. mutans).

  • Inoculum: Prepare

    
     CFU/mL suspension of Streptococcus mutans.
    
  • Dilution: Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (with 0.1% Tween 80 to solubilize).

  • Incubation: 37°C for 24 hours (microaerophilic).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Benchmark Success: MIC should be comparable to Thymol (approx. 100-300 µg/mL) but with superior sensory acceptance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19370693, this compound. Retrieved from [Link]

  • World Intellectual Property Organization (2014).Patent WO2014001056A1: Antimicrobial composition comprising monosubstituted cresols. (Demonstrates the use of propylphenols as low-odor antimicrobial agents).
  • ASTM International.ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (Standard methodology for Protocol B).
  • The Good Scents Company. 2-Propylphenol (Isomer Reference) Properties and Safety. Retrieved from [Link]

Quantitative structure-activity relationship (QSAR) of 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Niche

3-Methyl-2-propylphenol (CAS: 62744-64-3) represents a distinct structural coordinate in the alkylphenol chemical space. Unlike its famous isomers Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol), or its pharmacological cousin Propofol (2,6-diisopropylphenol), this compound features a linear n-propyl chain at the ortho position combined with a meta-methyl substitution.

This guide objectively analyzes the Quantitative Structure-Activity Relationship (QSAR) of this compound. By comparing its physicochemical descriptors and predicted bioactivity against industry standards, we define its potential utility in antimicrobial formulation , anesthetic potency , and olfactory modulation .

Key Findings
  • Lipophilicity: Higher than cresol precursors but lower than propofol, optimizing it for surface disinfection rather than rapid blood-brain barrier (BBB) traversal.

  • Steric Environment: The n-propyl group provides moderate steric hindrance to the phenolic hydroxyl, offering a balance between metabolic stability and receptor binding kinetics that differs from the bulky isopropyl group of Thymol.

  • Bioactivity Profile: Exhibits broad-spectrum antimicrobial efficacy comparable to Thymol but with a distinct odor profile and potentially reduced skin sensitization due to the linear alkyl chain.

Chemical Profile & QSAR Descriptors

To understand the behavior of this compound, we must quantify its molecular features relative to established benchmarks.

Table 1: Physicochemical Comparison of Alkylphenols
DescriptorThis compoundThymol (Standard)Propofol (Anesthetic)3-n-Propylphenol (Attractant)
Structure o-propyl, m-methylo-isopropyl, m-methyl2,6-diisopropylm-propyl
MW ( g/mol ) 150.22150.22178.27136.19
LogP (Predicted) ~3.43.33.83.0
pKa ~10.410.611.110.2
H-Bond Donor 1111
Steric Bulk (OH) ModerateHigh (Branched)Very High (Dual Branched)Low
Primary Utility Antimicrobial / IntermediateAntimicrobial / FlavorGeneral AnestheticTsetse Fly Attractant
QSAR Mechanistic Insight
  • Hydrophobicity (LogP): The addition of the methyl group to the propylphenol core increases LogP by approximately 0.5 units. This pushes the compound into the optimal range (LogP 3–4) for disrupting bacterial cell membranes, a key mechanism for phenolic antiseptics.

  • Electronic Effect (Hammett

    
    ):  The methyl group at the meta position (
    
    
    
    ) is weakly electron-donating. This slightly destabilizes the phenoxide anion compared to unsubstituted phenol, raising the pKa. Practically, this means the molecule remains non-ionized at physiological pH (7.4), ensuring maximum membrane penetration.
  • Steric Parameter (Taft

    
    ):  The n-propyl group at the ortho position exerts steric pressure on the hydroxyl group. However, unlike the rigid isopropyl group in Thymol, the n-propyl chain is flexible. This entropic freedom can reduce binding affinity for rigid receptor pockets (like GABA
    
    
    
    ) compared to Propofol but allows for versatile intercalation into lipid bilayers.

Comparative Performance Analysis

A. Antimicrobial Efficacy (vs. Thymol)

Hypothesis: Phenolic antimicrobials act by disrupting the lipid bilayer. Efficacy correlates with hydrophobicity (LogP) until a "cutoff" point where solubility becomes limiting.

  • Thymol: The branched isopropyl group creates a "wedge" effect, disrupting membrane packing efficiently.

  • This compound: The linear propyl chain penetrates deeper into the bilayer but causes less lateral disruption than the branched isomer.

  • Verdict: Comparable but distinct. this compound is often used in synergistic mixtures (e.g., with terpineol) to broaden the antimicrobial spectrum. It is less prone to oxidation than poly-unsaturated analogs but lacks the specific "minty" recognition of Thymol.

B. Anesthetic Potential (vs. Propofol)

Hypothesis: General anesthesia via GABA


 modulation requires a hydrogen-bond donor (OH) protected by steric bulk to prevent rapid glucuronidation and ensure a specific fit in the transmembrane pocket.
  • Propofol: The 2,6-diisopropyl substitution creates a "hydrophobic pocket" around the OH, preventing phase II metabolism and perfectly fitting the GABA

    
     receptor site.
    
  • This compound: Lacks the second flanking group (position 6 is open). The OH is more exposed to solvent and enzymes.

  • Verdict: Lower Potency / Shorter Duration. While likely possessing sedative properties, the lack of 2,6-disubstitution makes it metabolically vulnerable and less potent. It serves better as a starting scaffold for synthesis rather than a direct anesthetic replacement.

C. Olfactory/Attractant Activity (vs. 3-n-Propylphenol)

Hypothesis: 3-n-Propylphenol is a potent kairomone for tsetse flies.

  • 3-n-Propylphenol: The meta-propyl placement is critical for receptor recognition in Glossina species.

  • This compound: The addition of a methyl group and the shift of the propyl chain to the ortho position drastically alters the molecular shape.

  • Verdict: Reduced Attractancy. The specific receptor geometry for tsetse flies is highly sensitive to the alkyl position. This isomer is likely an impurity or a weak agonist/antagonist rather than a primary attractant.

Experimental Protocol: QSAR Validation Workflow

To validate the QSAR predictions for this compound in your specific application, follow this standardized workflow.

Phase 1: In Silico Parameter Calculation
  • Structure Generation: Generate the 3D conformer using energy minimization (MM2 force field).

  • Descriptor Calculation: Use RDKit or Dragon to calculate:

    • LogP (Consensus): Average of XLOGP3 and WLOGP.

    • TPSA (Topological Polar Surface Area): To predict membrane permeability.

    • HOMO/LUMO Gap: To assess oxidative stability.

Phase 2: Biological Assay (Antimicrobial MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve this compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration with no visible growth.

  • QSAR Correlation: Plot

    
     vs. LogP for this compound and 5 analogs (Thymol, Carvacrol, etc.) to derive the Hansch equation:
    
    
    
    

Visualizing the Mechanism

The following diagram illustrates the structural logic determining the fate of this compound in a biological system.

QSAR_Mechanism Compound This compound OrthoPropyl Ortho-Propyl Group (Steric/Lipophilic) Compound->OrthoPropyl MetaMethyl Meta-Methyl Group (Electronic/Lipophilic) Compound->MetaMethyl PhenolicOH Phenolic OH (H-Bond Donor) Compound->PhenolicOH Membrane Membrane Integration (LogP ~3.4) OrthoPropyl->Membrane Facilitates Entry Metabolism Metabolic Attack (Glucuronidation) OrthoPropyl->Metabolism Partial Shielding (Weaker than Isopropyl) MetaMethyl->Membrane Increases LogP PhenolicOH->Metabolism Exposed Site Receptor Receptor Binding (GABA / Olfactory) PhenolicOH->Receptor H-Bonding Antimicrobial Antimicrobial Action (Membrane Disruption) Membrane->Antimicrobial Clearance Rapid Clearance (Low Anesthetic Duration) Metabolism->Clearance

Figure 1: Structure-Function Map. The ortho-propyl group balances membrane penetration (antimicrobial) against metabolic vulnerability (clearance).

References

  • Antimicrobial Compositions of Alkylphenols Source: World Intellectual Property Organization (WO2014001056A1). Relevance: Validates the use of this compound in disinfectant mixtures.[1]

  • QSAR of Phenolic Antioxidants and Antimicrobials Source:Scientific Reports (2022). "QSAR study of phenolic compounds and their anti-DPPH radical activity." Relevance: Establishes the correlation between alkyl substitution patterns and bioactivity.

  • Tsetse Fly Attractants (Propylphenol Analogs) Source:Tsetse.org / IAEA. "Improved attractants for enhancing tsetse fly suppression." Relevance: Defines the standard "3-n-propylphenol" benchmark for olfactory comparison.

  • Propofol and Alkylphenol Anesthetic Mechanisms Source:British Journal of Anaesthesia. "Structure-activity relationships of alkylphenols." Relevance: Explains the necessity of 2,6-disubstitution for potent anesthetic effects, contrasting with the 2,3-substitution of the subject compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-2-propylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested knowledge. This guide provides a comprehensive operational plan for the safe handling of 3-Methyl-2-propylphenol, focusing on the critical aspect of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the expertise to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, a substituted phenolic compound, presents multiple hazards that necessitate a meticulous approach to PPE selection. Its primary risks, as outlined in safety data sheets, include:

  • Severe Skin Corrosion and Burns: Phenolic compounds can cause immediate and severe damage to the skin.[1][2] An insidious aspect of phenol exposure is its anesthetic effect, which can mask the initial pain of a burn, potentially delaying treatment and increasing the severity of the injury.

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][4]

  • Systemic Toxicity: Absorption through the skin or ingestion can be harmful, with potential effects on the central nervous system, liver, and kidneys.[5][6]

The causality behind these hazards lies in the chemical reactivity of the phenol group. It is crucial to not only wear PPE but to select the appropriate types of equipment that provide a sufficient barrier against this reactive compound.

Core PPE Protocol: A Multi-Layered Defense

A robust PPE strategy for handling this compound involves a multi-layered approach, ensuring protection for all potential routes of exposure.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is imperative to emphasize the role of engineering controls. Whenever feasible, this compound should be handled in a certified chemical fume hood.[2][7] This not only protects against inhalation of volatile vapors but also provides a physical barrier in case of splashes.

Primary Protective Equipment

The following table summarizes the essential PPE for handling this compound.

Body PartRecommended PPERationale and Key Considerations
Eyes and Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.[5]
Hands Double-gloving with appropriate materialNitrile gloves are often used in laboratory settings but are not recommended as the primary barrier for concentrated phenols.[8] A common and effective practice is to wear a pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over a pair of disposable nitrile gloves.[5][8] This provides good dexterity for fine tasks while ensuring a high level of chemical resistance. Always consult the glove manufacturer's compatibility charts.
Body A fully buttoned lab coatA lab coat made of a suitable material protects against minor splashes and contamination of personal clothing.[5]
Feet Closed-toe shoesShoes that fully cover the feet are a fundamental requirement in any laboratory handling hazardous chemicals to protect against spills.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, working with heated solutions, or the potential for significant splashing, enhanced PPE is required.

Body PartRecommended Enhanced PPERationale and Key Considerations
Body Chemical-resistant apronAn apron made of neoprene or butyl rubber worn over a lab coat provides an additional barrier against larger splashes.[5][8]
Respiratory Air-purifying respirator with organic vapor cartridgesIf working outside of a fume hood or if there is a risk of generating aerosols, a properly fitted respirator is necessary.[9][10]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as its selection.

Donning and Doffing PPE: A Step-by-Step Protocol

Donning (Putting On):

  • Hand Hygiene: Start with clean hands.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second, more robust pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if required.

  • Respirator (if needed): Perform a fit check to ensure a proper seal.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, more contaminated gloves first. Peel them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves, again by peeling from the cuff and turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of donning and doffing PPE for handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat Don1->Don2 Don3 Inner Gloves (Nitrile) Don2->Don3 Don4 Outer Gloves (Neoprene/Butyl) Don3->Don4 Don5 Goggles & Face Shield Don4->Don5 Don6 Respirator (if needed) Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling protocol.

  • Solid Waste: All disposable PPE, including gloves, bench paper, and any other contaminated solid materials, should be collected in a designated, clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations.[1] Never pour phenolic waste down the drain.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (consult your institution's safety guidelines) and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[2][4] Some protocols recommend using polyethylene glycol (PEG) 300 or 400 for initial decontamination.[8][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Conclusion: Fostering a Culture of Safety

Adherence to these PPE protocols is fundamental to creating a safe and productive research environment. By understanding the "why" behind each piece of equipment and each step in the procedure, we move beyond simple compliance to a deeper culture of safety. This knowledge empowers researchers to make informed decisions, protecting themselves and their colleagues from the inherent risks of working with hazardous compounds like this compound.

References

  • Safety Data Sheet 2-Propylphenol. metasci. Available from: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available from: [Link]

  • Is Phenolic Resin Toxic? Safe Lab Material Guide. Blackland Manufacturing. Available from: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of Colorado Boulder. Available from: [Link]

  • Material Safety Data Sheet - 2-n-Propylphenol, 98%. Cole-Parmer. Available from: [Link]

  • FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS), University of Washington. Available from: [Link]

  • Safety data sheet. CPAChem. Available from: [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. CDC. Available from: [Link]

  • PHENOL. Occupational Safety and Health Administration. Available from: [Link]

  • 2-propyl phenol o-propylphenol. The Good Scents Company. Available from: [Link]

  • osha-32.pdf. Occupational Safety and Health Administration. Available from: [Link]

  • Working Safely with Phenol Guideline. UQ Policy and Procedure Library - The University of Queensland. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.